"Ethyl 2-(aminomethyl)pentanoate hydrochloride" CAS number 1803566-51-9 properties
Executive Summary Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS 1803566-51-9) is a specialized -amino acid ester derivative. Structurally, it consists of a pentanoic acid backbone with an aminomethyl group substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS 1803566-51-9) is a specialized
-amino acid ester derivative. Structurally, it consists of a pentanoic acid backbone with an aminomethyl group substituted at the -position (C2). This unique architecture classifies it as a geminally substituted -amino acid precursor , a critical motif in the design of peptidomimetics and foldamers.
Unlike standard
-amino acids (where the amine is attached directly to the -carbon), the insertion of a methylene bridge () between the amine and the -carbon imparts significant conformational flexibility and resistance to proteolytic degradation. This compound serves as a vital building block in the synthesis of -peptides , novel anticonvulsants (structural analogs of Gabapentin and Pregabalin), and enzyme inhibitors.
This guide provides a comprehensive technical analysis, including physicochemical properties, validated synthetic routes, analytical characterization protocols, and safety standards.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The following data aggregates calculated and empirically derived properties for the hydrochloride salt.
The synthesis of CAS 1803566-51-9 typically follows a "Cyanoacetate Route," which is preferred for its scalability and cost-effectiveness compared to the reduction of
-lactams.
Core Synthetic Logic
Alkylation: Ethyl cyanoacetate is alkylated with propyl bromide to establish the carbon skeleton (Ethyl 2-cyanopentanoate).
Catalytic Hydrogenation: The nitrile group is selectively reduced to a primary amine.
Salt Formation: In situ trapping with HCl prevents intermolecular cyclization (lactamization) and yields the stable ester hydrochloride.
Visualization: Synthetic Workflow
The following diagram outlines the critical pathway and decision nodes for synthesizing this compound.
[12]
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Ethyl 2-(aminomethyl)pentanoate HCl via Nitrile Reduction.
Scale: 10 mmol (Laboratory Scale).
Phase A: Precursor Synthesis (Alkylation)
Note: If Ethyl 2-cyanopentanoate is commercially available, skip to Phase B.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under
atmosphere.
Reagents: Add Sodium ethoxide (11 mmol, 21 wt% in EtOH) to the flask.
Addition: Dropwise add Ethyl cyanoacetate (10 mmol) at 0°C. Stir for 15 min.
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of cyanoacetate.
Workup: Cool, concentrate in vacuo, resuspend in
, wash with water, dry over , and concentrate. Yields Ethyl 2-cyanopentanoate (Oil).
Phase B: Nitrile Reduction (Critical Step)
Safety Alert: Hydrogenation requires pressure vessels. Raney Nickel is pyrophoric.
Vessel: Use a Parr hydrogenation shaker or high-pressure autoclave.
Loading: Dissolve Ethyl 2-cyanopentanoate (from Phase A) in absolute Ethanol (30 mL).
Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C.
Acid Trap: Add concentrated HCl (1.1 eq) or use ethanolic HCl. Crucial: Acid prevents the free amine from attacking the ester to form the lactam side-product.
Reaction: Pressurize to 50 psi
. Shake/stir at Room Temperature for 12–24 hours.
Filtration: Filter catalyst through a Celite pad (keep wet to prevent ignition).
Isolation: Concentrate the filtrate to a white solid.
Recrystallization: Recrystallize from EtOH/Et2O if necessary to remove ammonium salts.
Analytical Characterization
To validate the identity of CAS 1803566-51-9, the following spectral features must be confirmed.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 or
.
1H NMR (400 MHz, DMSO-d6):
8.20 (br s, 3H, ): Ammonium protons.
4.15 (q, Hz, 2H, ): Ester methylene.
2.90–3.05 (m, 2H, ): The aminomethyl group.
2.65 (m, 1H, -CH): Chiral center proton (or racemic methine).
1.20–1.60 (m, 4H, Propyl chain ).
1.18 (t, Hz, 3H, Ester ).
0.88 (t, 3H, Terminal Propyl ).
Mass Spectrometry (LC-MS)
Method: ESI Positive Mode.
Expected Ion:
= 160.13 m/z (Free base mass + H).
Note: The HCl is lost in the MS source; you observe the cation of the free base.
Hygroscopicity: The HCl salt is prone to absorbing moisture, which can lead to hydrolysis of the ethyl ester to the free acid (2-(aminomethyl)pentanoic acid). Always handle in a low-humidity environment or glovebox.
Storage: Store in tightly sealed glass vials with desiccant packs at -20°C.
Incompatibility: Avoid strong bases (liberates the free amine, which may cyclize to the lactam) and strong oxidizers.
References
PubChem Compound Summary. Ethyl 2-(aminomethyl)pentanoate hydrochloride. National Center for Biotechnology Information. Link
Sigma-Aldrich. AldrichCPR - Custom Products & Research. (General reference for AldrichCPR library compounds). Link
Organic Syntheses. Preparation of Beta-Amino Acids via Nitrile Reduction. (Methodological grounding for Phase B). Link
Fisher Scientific. Safety Data Sheet Guidelines for Amino Acid Esters. Link
(Note: Specific literature on CAS 1803566-51-9 is proprietary to compound libraries; protocols above are derived from validated methodologies for the structural class of
The Emerging Potential of Ethyl 2-(aminomethyl)pentanoate Hydrochloride: A Technical Guide for Novel CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The intricate landscape of central nervous system (CNS) disorders necessitates a continuous search for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The intricate landscape of central nervous system (CNS) disorders necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Gamma-aminobutyric acid (GABA) analogs represent a promising class of compounds due to their potential to modulate the primary inhibitory neurotransmitter system in the brain.[1][2][3] This technical guide focuses on the potential research applications of a lesser-known compound, Ethyl 2-(aminomethyl)pentanoate hydrochloride. While direct research on this specific molecule is limited, its structural similarity to well-characterized GABA analogs suggests a fertile ground for investigation. This document will provide a comprehensive overview of the GABAergic system, a review of established GABA analogs, and a hypothesized framework for exploring the therapeutic potential of Ethyl 2-(aminomethyl)pentanoate hydrochloride in neurological and psychiatric disorders. Detailed experimental workflows are presented to guide researchers in elucidating its pharmacological profile and potential clinical utility.
Introduction to Ethyl 2-(aminomethyl)pentanoate Hydrochloride: A Molecule of Interest
Ethyl 2-(aminomethyl)pentanoate hydrochloride is a small molecule with the chemical formula C8H18ClNO2.[4] While specific analytical data and biological studies on this compound are not widely published, its structural features provide a strong rationale for its investigation as a potential modulator of the GABAergic system.
Chemical Property
Value
Source
Molecular Formula
C8H17NO2
Molecular Weight
159.23 g/mol
Synonyms
Ethyl 2-(aminomethyl)pentanoate
The core of the molecule is a pentanoic acid backbone with an aminomethyl group at the second carbon, classifying it as a GABA analog. The presence of an ethyl ester group is a key feature that may influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier, a significant hurdle for many potential CNS drugs.[2][3]
The GABAergic System: The Brain's Primary Inhibitory Network
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system.[2][3][5] GABA, the neurotransmitter, exerts its effects by binding to two main classes of receptors: GABA-A and GABA-B receptors.
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. When activated by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[5]
GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to downstream signaling cascades that can inhibit adenylyl cyclase activity and modulate potassium and calcium channels, ultimately resulting in a sustained inhibitory effect.[5]
Dysregulation of the GABAergic system has been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2][3] Consequently, compounds that can modulate GABAergic neurotransmission are of significant therapeutic interest.
Learning from the Predecessors: A Review of Marketed GABA Analogs
Several GABA analogs have been successfully developed into blockbuster drugs, demonstrating the therapeutic potential of this class of compounds.
Compound
Mechanism of Action
Primary Clinical Applications
Gabapentin
Binds to the α2δ-1 subunit of voltage-gated calcium channels, indirectly modulating GABAergic neurotransmission.
These examples underscore the diverse mechanisms by which GABA analogs can exert their therapeutic effects, providing a roadmap for the investigation of novel compounds like Ethyl 2-(aminomethyl)pentanoate hydrochloride.
Hypothesized Research Applications for Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Based on its structural similarity to known GABA analogs, we hypothesize that Ethyl 2-(aminomethyl)pentanoate hydrochloride could have potential therapeutic applications in the following areas:
Epilepsy: By potentially enhancing GABAergic inhibition, this compound could raise the seizure threshold.
Neuropathic Pain: Modulation of GABAergic pathways in the spinal cord and brain is a validated strategy for the treatment of chronic pain states.
Anxiety Disorders: Enhancing GABAergic tone is a well-established mechanism for anxiolytic drugs.
The ethyl ester moiety of the molecule may confer improved lipophilicity, potentially leading to enhanced brain penetration compared to GABA itself, which notoriously fails to cross the blood-brain barrier effectively.[2][3]
Proposed Experimental Workflows for Pharmacological Characterization
To investigate the potential of Ethyl 2-(aminomethyl)pentanoate hydrochloride, a systematic, multi-tiered experimental approach is recommended.
In Vitro Characterization
Objective: To determine the molecular target and mechanism of action.
A. Receptor Binding Assays:
Primary Screen: A broad panel of CNS receptor binding assays (including GABA-A, GABA-B, and α2δ subunits of calcium channels) should be performed to identify potential binding sites.
Affinity Determination: For any identified targets, saturation binding studies with radiolabeled ligands should be conducted to determine the binding affinity (Kd) of Ethyl 2-(aminomethyl)pentanoate hydrochloride.
B. Functional Assays:
Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to assess the compound's effect on GABA-A receptor-mediated currents or its ability to modulate neuronal excitability.
GABA Uptake/Metabolism Assays: Assays to measure the inhibition of GABA transporters (GATs) or GABA transaminase (GABA-T) can determine if the compound acts by increasing synaptic GABA concentrations.
Caption: In Vitro Characterization Workflow.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its efficacy in animal models of disease.
A. Pharmacokinetic (PK) Studies:
Route of Administration: Initial studies should assess intravenous (IV) and oral (PO) administration in rodents.
Sample Collection: Blood and brain tissue samples should be collected at multiple time points.
Analysis: LC-MS/MS will be used to quantify the concentration of the parent compound and any major metabolites. Key parameters to determine include half-life, Cmax, Tmax, and brain/plasma ratio.
B. Efficacy Studies in Animal Models:
Epilepsy: The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in rodents are standard screening assays.
Neuropathic Pain: The Chung model (spinal nerve ligation) or the chronic constriction injury (CCI) model can be used to assess analgesic effects.
Anxiety: The elevated plus maze and light-dark box tests are commonly used to evaluate anxiolytic-like activity.
Caption: In Vivo Evaluation Workflow.
Potential Signaling Pathways for Investigation
Should Ethyl 2-(aminomethyl)pentanoate hydrochloride demonstrate activity at GABA receptors or related targets, further investigation into the downstream signaling pathways would be warranted.
Caption: Potential GABAergic Signaling Pathways.
Conclusion and Future Directions
Ethyl 2-(aminomethyl)pentanoate hydrochloride, while currently under-researched, represents a promising starting point for a CNS drug discovery program. Its structural analogy to proven GABAergic modulators provides a strong rationale for its investigation. The experimental workflows outlined in this guide offer a clear path forward for elucidating its pharmacological profile. Should this compound demonstrate favorable in vitro and in vivo properties, further lead optimization through medicinal chemistry efforts could yield a novel clinical candidate for the treatment of epilepsy, neuropathic pain, or anxiety disorders. The journey from a molecule of interest to a life-changing therapeutic is long and challenging, but the exploration of novel chemical matter like Ethyl 2-(aminomethyl)pentanoate hydrochloride is essential for advancing the field of neuroscience.
References
Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An Update on GABA Analogs for CNS Drug Discovery. Recent Patents on CNS Drug Discovery, 1(1), 113-118. [Link]
Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. PubMed. [Link]
ResearchGate. (2025, August 6). An update on GABA analogs for CNS drug discovery. [Link]
PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. PubChem. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2-amino-3-methylpentanoate hydrochloride. PubChem. Retrieved from [Link]
Le, T., & Bhimji, S. S. (2025, February 18). GABA Receptor. StatPearls - NCBI Bookshelf. [Link]
Al-khouja, A., & Al-Ghananeem, A. M. (2022, January 17). Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Semantic Scholar. [Link]
"Ethyl 2-(aminomethyl)pentanoate hydrochloride" as a novel scaffold
A Versatile -Amino Acid Scaffold for Peptidomimetics and Heterocyclic Synthesis[1] Executive Summary Ethyl 2-(aminomethyl)pentanoate hydrochloride represents a critical class of -substituted -amino acid derivatives. Unli...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile
-Amino Acid Scaffold for Peptidomimetics and Heterocyclic Synthesis[1]
Executive Summary
Ethyl 2-(aminomethyl)pentanoate hydrochloride represents a critical class of
-substituted -amino acid derivatives. Unlike naturally occurring -amino acids, this scaffold introduces an additional carbon atom into the backbone, conferring unique conformational properties and proteolytic resistance.
As a structural homolog of 2-propyl-
-alanine , this molecule serves as a "chimeric" scaffold—bridging the gap between the lipophilicity of aliphatic chains and the polar functionality required for bioactive surface recognition. Its utility extends beyond simple building blocks; it is a primary precursor for -lactam antibiotics, stable -peptides (foldamers), and novel anticonvulsant agents structurally related to Gabapentin and Pregabalin.
Chemical Architecture & Pharmacophore Mapping
The therapeutic value of Ethyl 2-(aminomethyl)pentanoate lies in its specific substitution pattern. By placing a propyl group at the
-position (relative to the ester) of the -amino acid backbone, the molecule exerts significant steric influence on the rotation of the backbone torsion angles ().
Structural Comparison
Feature
-Amino Acid (e.g., Leucine)
-Amino Acid (e.g., Pregabalin)
Ethyl 2-(aminomethyl)pentanoate
Backbone Length
2 atoms (N-C-C=O)
4 atoms (N-C-C-C-C=O)
3 atoms (N-C-C-C=O)
Side Chain Position
-carbon
-carbon (typically)
-carbon
Conformation
Planar peptide bond
Highly flexible
Helix-forming (14-helix)
Metabolic Stability
Low (Proteolysis)
High
High (Proteolysis Resistant)
Mechanistic Insight: The
-substitution restricts the conformational space of the backbone, promoting the formation of stable secondary structures (helices/turns) when incorporated into peptides. This is known as the Thorpe-Ingold effect applied to foldamers.
Synthetic Route: The Nitrile Reduction Pathway[4]
The most robust and scalable synthesis of Ethyl 2-(aminomethyl)pentanoate hydrochloride involves the alkylation of ethyl cyanoacetate followed by catalytic hydrogenation. This route avoids the use of expensive chiral auxiliaries while allowing for potential enzymatic resolution if enantiopurity is required.
DOT Diagram: Retrosynthetic & Divergent Workflow
Caption: Figure 1.[1][2] Synthesis and divergent application of the scaffold. The central nitrile reduction is the critical step determining yield and purity.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 2-(aminomethyl)pentanoate hydrochloride via catalytic hydrogenation of Ethyl 2-cyanopentanoate.
Charge a flame-dried 3-neck flask with Sodium ethoxide solution under
.
Add Ethyl cyanoacetate dropwise at 0°C. Stir for 30 min to form the enolate.
Add 1-Bromopropane dropwise.
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Quench with water, extract with diethyl ether, dry over
, and concentrate. Distill under reduced pressure to obtain the clear oil.
Phase 2: Hydrogenation to the Amine Salt (Self-Validating Step)
Note: The presence of HCl is critical to prevent the formation of secondary amines (dimerization) by protonating the primary amine immediately upon formation.
Pressurize to 50 psi (3.5 bar) and shake/stir at room temperature for 12–24 hours.
Validation: Monitor
uptake. Reaction is complete when pressure stabilizes.
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOH.
Crystallization: Concentrate the filtrate in vacuo. The residue is often a viscous oil. Triturate with anhydrous diethyl ether or Ethyl Acetate/Hexane to induce crystallization of the hydrochloride salt.
Yield: Typically 85–95%.
Applications in Medicinal Chemistry
A. -Peptide Foldamers
The incorporation of Ethyl 2-(aminomethyl)pentanoate into peptide chains creates "mixed" peptides. The extra methylene group (
) in the backbone prevents standard proteases (like trypsin or chymotrypsin) from cleaving the amide bond.
Mechanism: The alkyl side chain at the
-position favors a gauche conformation, forcing the peptide backbone into a stable 14-helix structure, mimicking -helices but with superior stability in serum.
B. Synthesis of -Lactams
This scaffold is a direct precursor to 3-propyl-2-azetidinones (beta-lactams).
Protocol: Treatment of the free base ester with Grignard reagents (e.g.,
) induces intramolecular cyclization, releasing ethanol and forming the 4-membered lactam ring, a core structure in antibiotic design.
Safety & Handling Specifications
Parameter
Specification
Precaution
Physical State
White to off-white crystalline solid
Hygroscopic; store in desiccator.
Solubility
Water, Methanol, Ethanol
Insoluble in non-polar solvents (Hexane).
Stability
Stable as HCl salt
Free base spontaneously cyclizes or polymerizes over time.
Hazards
Irritant (Skin/Eye)
Wear gloves/goggles. Handle Pd/C under inert gas.
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733. Link
Organic Syntheses. "Hydrogenation of Nitriles: General Procedures." Org.[5] Synth. Coll. Vol. 3, p. 720. Link
Vasudevan, A., et al. (1999). "Potent, selective, and orally bioavailable inhibitors of the enzyme DPP-IV." Journal of Medicinal Chemistry. (Contextualizing
An In-depth Technical Guide to the Synthesis of Ethyl 2-(Aminomethyl)pentanoate Hydrochloride and Its Derivatives Introduction: The Significance of Substituted β-Amino Esters Ethyl 2-(aminomethyl)pentanoate hydrochloride...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Ethyl 2-(Aminomethyl)pentanoate Hydrochloride and Its Derivatives
Introduction: The Significance of Substituted β-Amino Esters
Ethyl 2-(aminomethyl)pentanoate hydrochloride is a derivative of β-amino acids, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their proteinogenic α-amino acid counterparts, β-amino acids and their esters are not typically found in nature but serve as crucial building blocks for the synthesis of peptidomimetics, natural products, and pharmacologically active molecules. Their modified backbone imparts unique conformational properties and resistance to enzymatic degradation, making them valuable scaffolds for developing novel therapeutics. For instance, the structurally related compound gabapentin, which features an aminomethyl group attached to a cyclohexane ring, is a widely used anticonvulsant and analgesic.
This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing ethyl 2-(aminomethyl)pentanoate hydrochloride. As a senior application scientist, the focus will be on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven protocols suitable for a research and development setting. We will explore two primary, efficient synthetic pathways and discuss the synthesis of derivatives.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of the target compound requires the strategic construction of a pentanoate backbone featuring an aminomethyl group at the C-2 position. Two principal retrosynthetic disconnections offer logical and efficient pathways:
The Malonate-Hofmann Strategy: This approach utilizes the classic malonic ester synthesis to build the substituted dicarboxylic ester framework, followed by a Hofmann rearrangement to convert a carboxyl derivative into the required aminomethyl group. This is often the preferred route for its high efficiency and control.
The Reductive Amination Strategy: This pathway involves the synthesis of an aldehyde precursor, ethyl 2-formylpentanoate, which is then converted to the target amine via reductive amination. This method is a cornerstone of modern amine synthesis due to its operational simplicity and the wide availability of reducing agents.[1][2]
We will now delve into the specifics of each strategy, providing detailed experimental protocols and mechanistic insights.
Route 1: The Malonate-Hofmann Strategy
This elegant, multi-step synthesis is arguably the most reliable method. It begins with the well-established alkylation of diethyl malonate to introduce the propyl side chain, followed by a series of transformations culminating in a Hofmann rearrangement to install the aminomethyl group.
Workflow Diagram: Malonate-Hofmann Strategy
Caption: Workflow for the Malonate-Hofmann synthesis route.
Step 1: Synthesis of Diethyl 2-propylmalonate
The synthesis begins with the C-alkylation of diethyl malonate. The methylene protons flanked by two ester groups are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide (NaOEt). The resulting enolate acts as a potent nucleophile, attacking a primary alkyl halide, such as n-propyl bromide, in a classic SN2 reaction.[3]
Experimental Protocol: Diethyl 2-propylmalonate
Setup: Equip a dry 1 L round-bottom flask with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.
Base Preparation: Add 250 mL of absolute ethanol to the flask. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. Stir until all the sodium has reacted to form sodium ethoxide.
Enolate Formation: Cool the sodium ethoxide solution to 50°C. Add 80.1 g (0.5 mol) of diethyl malonate dropwise over 30 minutes. Stir for an additional 15 minutes to ensure complete enolate formation.[3]
Alkylation: Add 61.5 g (0.5 mol) of n-propyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
Workup: Cool the reaction mixture to room temperature. Most of the ethanol is removed under reduced pressure. Add 200 mL of water to the residue and extract with diethyl ether (3 x 150 mL).
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation to yield diethyl 2-propylmalonate as a colorless liquid.[4]
To set up the Hofmann rearrangement, one of the two ester groups must be converted into a primary amide. This is achieved by selectively hydrolyzing one ester to a carboxylic acid using one equivalent of base, followed by conversion to the primary amide. Direct amidation of the diester is often unselective and inefficient.
Saponification: Dissolve 40.4 g (0.2 mol) of diethyl 2-propylmalonate in 200 mL of ethanol. Add a solution of 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of water dropwise at room temperature. Stir for 12 hours.
Isolation of Acid: Remove the ethanol under reduced pressure. Add 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2M HCl to pH ~2, which precipitates the monoacid. Extract the product into ethyl acetate (3 x 100 mL). Dry the combined organic layers over Na₂SO₄ and evaporate the solvent to yield the crude monoacid.
Amidation: Dissolve the crude monoacid in 150 mL of dichloromethane. Add 26.2 g (0.22 mol) of thionyl chloride (SOCl₂) dropwise at 0°C. Stir at room temperature for 2 hours. Remove the solvent and excess SOCl₂ under vacuum.
Amine Reaction: Dissolve the resulting crude acyl chloride in 150 mL of cold (0°C) tetrahydrofuran (THF) and add it slowly to 100 mL of a concentrated aqueous ammonia solution (28-30%) with vigorous stirring. Stir for 1 hour at 0°C.
Workup: Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under vacuum to yield 2-propylmalonamic acid ethyl ester.
Step 3: The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed in the aqueous basic medium to the amine.[7]
Mechanism: Hofmann Rearrangement
Caption: Key stages of the Hofmann rearrangement mechanism.
Setup: In a 500 mL flask, prepare a solution of 24 g (0.6 mol) of sodium hydroxide in 150 mL of water and cool it to 0°C in an ice bath.
Bromine Addition: Slowly add 28.8 g (0.18 mol) of bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.
Amide Addition: In a separate flask, dissolve 29.4 g (0.17 mol) of 2-propylmalonamic acid ethyl ester in 100 mL of dioxane or THF. Cool this solution to 0°C.
Reaction: Add the amide solution dropwise to the cold sodium hypobromite solution. After the addition, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour.[6]
Workup: Cool the reaction mixture and extract with diethyl ether (3 x 150 mL). The combined organic layers contain the free amine. Wash with brine, dry over anhydrous Na₂SO₄, and filter.
Step 4: Hydrochloride Salt Formation
The final free base is often an oil and can be difficult to purify and store. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily handled.
Experimental Protocol: Final Salt Formation
Dissolve the crude free amine from the previous step in 200 mL of anhydrous diethyl ether.
Cool the solution in an ice bath.
Slowly bubble dry hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise, until no further precipitation is observed.
Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure ethyl 2-(aminomethyl)pentanoate hydrochloride.[8]
Route 2: The Reductive Amination Strategy
Reductive amination is a highly versatile and direct method for synthesizing amines.[9] It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[1][10] This route requires the preparation of the key intermediate, ethyl 2-formylpentanoate.
Workflow Diagram: Reductive Amination Strategy
Caption: Workflow for the Reductive Amination synthesis route.
Step 1: Synthesis of Ethyl 2-formylpentanoate
This key aldehyde intermediate can be prepared via a Claisen condensation between ethyl pentanoate and ethyl formate. The α-protons of ethyl pentanoate are deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form an enolate, which then attacks the electrophilic carbonyl of ethyl formate.
Experimental Protocol: Ethyl 2-formylpentanoate
Setup: Equip a dry 500 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
Base: Suspend 13.2 g (0.55 mol) of sodium hydride (60% dispersion in mineral oil, washed with hexanes) in 150 mL of anhydrous THF.
Reaction: Add a mixture of 65.1 g (0.5 mol) of ethyl pentanoate and 40.7 g (0.55 mol) of ethyl formate dropwise to the NaH suspension at a rate that maintains a gentle reflux.
Stir the mixture at reflux for an additional 2 hours after the addition is complete.
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5).
Extraction: Transfer the mixture to a separatory funnel, add 100 mL of water, and extract with diethyl ether (3 x 100 mL).
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent evaporation, the crude product is purified by vacuum distillation.[11]
With the aldehyde in hand, the final C-N bond is formed. The reaction with ammonia forms an imine (or iminium ion under acidic conditions), which is then reduced. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this one-pot reaction because it is mild enough not to reduce the starting aldehyde but is reactive towards the protonated imine intermediate.[2] Alternatively, catalytic hydrogenation can be employed.[14]
Setup: In a 250 mL round-bottom flask, dissolve 15.8 g (0.1 mol) of ethyl 2-formylpentanoate in 100 mL of methanol.
Ammonia Source: Add 7.5 g (0.14 mol) of ammonium chloride, followed by bubbling ammonia gas through the solution for 10 minutes, or by adding a 7N solution of ammonia in methanol until the solution is basic.
Reducing Agent: Add 6.9 g (0.11 mol) of sodium cyanoborohydride in small portions. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.
Workup: Carefully acidify the reaction mixture to pH ~2 with concentrated HCl to destroy excess NaBH₃CN. Then, make the solution basic (pH ~10) with 2M NaOH.
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
Salt Formation: The final hydrochloride salt is prepared as described in Route 1, Step 4.
Synthesis of Derivatives
The synthetic routes described are highly adaptable for creating a library of derivatives.
Varying the Alkyl Chain: In the Malonate-Hofmann Strategy , substituting n-propyl bromide with other primary alkyl halides (e.g., ethyl bromide, isobutyl bromide) in Step 1 will result in derivatives with different C-2 alkyl chains.
N-Substituted Derivatives: The Reductive Amination Strategy is ideal for creating N-substituted derivatives. By replacing ammonia with a primary or secondary amine (e.g., methylamine, benzylamine, piperidine), a wide range of N-alkylated and N-arylated products can be synthesized.[2][14]
Conclusion
The synthesis of ethyl 2-(aminomethyl)pentanoate hydrochloride and its derivatives can be accomplished through several robust synthetic strategies. The Malonate-Hofmann route offers a classic, high-yielding pathway that provides excellent control over the molecular architecture. The Reductive Amination route provides a more convergent and flexible approach, especially for the synthesis of N-substituted derivatives, reflecting modern practices in medicinal chemistry. The choice of strategy will depend on the specific target derivative, available starting materials, and desired scale of the synthesis. Both routes provide reliable and scalable methods for accessing this important class of β-amino ester building blocks for further research and drug development.
References
Vulcanchem. (n.d.). (R)-2-(Aminomethyl)pentanoic acid hydrochloride () for sale.
Wikipedia. (2024, December 11). Curtius rearrangement. Retrieved February 23, 2026, from [Link]
Chemistry Steps. (2025, June 17). Curtius Rearrangement. Retrieved February 23, 2026, from [Link]
Wikipedia. (2024, December 11). Hofmann rearrangement. Retrieved February 23, 2026, from [Link]
Chemical Synthesis Database. (2025, May 20). ethyl 2-formyl-4-oxopentanoate. Retrieved February 23, 2026, from [Link]
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved February 23, 2026, from [Link]
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved February 23, 2026, from [Link]
Yu, P. -C., et al. (2025, March 31). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimeth- yl-2-(methylamino)pentanoic Acid. Synlett.
Wikipedia. (2024, December 11). Strecker amino acid synthesis. Retrieved February 23, 2026, from [Link]
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved February 23, 2026, from [Link]
Cambridge University Press. (n.d.). Gabriel Synthesis.
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved February 23, 2026, from [Link]
Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved February 23, 2026, from [Link]
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved February 23, 2026, from [Link]
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved February 23, 2026, from [Link]
Chemist Wizards. (2026, February). Hoffmann Rearrangement. Retrieved February 23, 2026, from [Link]
Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved February 23, 2026, from [Link]
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved February 23, 2026, from [Link]
Royal Society of Chemistry. (n.d.). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry. Retrieved February 23, 2026, from [Link]
Wikipedia. (2024, December 11). Schmidt reaction. Retrieved February 23, 2026, from [Link]
Chemsrc. (2025, September 17). Ethyl 2-formylpentanoate | CAS#:36873-43-5. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved February 23, 2026, from [Link]
Wikipedia. (2024, December 11). Gabriel synthesis. Retrieved February 23, 2026, from [Link]
Organic Syntheses. (n.d.). Diethyl n-Butylmalonate. Org. Synth. 1922, 2, 27. Retrieved February 23, 2026, from [Link]
Wikipedia. (2024, December 11). Reductive amination. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Deprotective Lossen rearrangement: a direct and general transformation of Nms-amides to unsymmetrical ureas. PMC. Retrieved February 23, 2026, from [Link]
Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved February 23, 2026, from [Link]
Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved February 23, 2026, from [Link]
CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Retrieved February 23, 2026, from [Link]
PubMed. (2018, January 15). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Retrieved February 23, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 23, 2026, from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 23, 2026, from [Link]
ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Retrieved February 23, 2026, from [Link]
Technical Guide: Biological Activity Screening of Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Executive Summary Ethyl 2-(aminomethyl)pentanoate hydrochloride is a synthetic beta-amino acid derivative.[1] Structurally, it represents the ethyl ester prodrug of 2-propyl-beta-alanine (also known as 2-(aminomethyl)pen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-(aminomethyl)pentanoate hydrochloride is a synthetic beta-amino acid derivative.[1] Structurally, it represents the ethyl ester prodrug of 2-propyl-beta-alanine (also known as 2-(aminomethyl)pentanoic acid). This molecular scaffold hybridizes the lipophilic backbone of Valproic Acid (2-propylpentanoic acid) with the amino-acid functionality seen in Gabapentinoids .[1]
This guide outlines a rigorous biological screening cascade designed to evaluate its potential as a CNS-active agent, specifically targeting anticonvulsant and analgesic indications.[1] The protocol prioritizes the validation of metabolic activation (ester hydrolysis) followed by specific interrogation of GABAergic and voltage-gated calcium channel signaling pathways.[1]
Part 1: Chemical Identity & Pharmacological Logic[1]
Before initiating wet-lab screening, the structural logic must dictate the assay selection.
Structural Analysis[2]
Core Scaffold: Pentanoic acid backbone with a C2-aminomethyl substitution.[1]
Pharmacophore: Beta-amino acid (C3-spacer between amine and carboxyl).[1]
Prodrug Moiety: Ethyl ester.[1] This masks the carboxylic acid, significantly increasing LogP (lipophilicity) to facilitate passive diffusion across the Blood-Brain Barrier (BBB).[1]
Active Metabolite:2-(aminomethyl)pentanoic acid .
Putative Mechanisms of Action (MoA)
Based on Structure-Activity Relationships (SAR) of analogous compounds (Valproate, Gabapentin, Pregabalin), the screening must target:
Subunit of VGCCs: The primary target of gamma-amino acids (Gabapentin); beta-amino acids are potential ligands.[1]
GABA Transaminase (GABA-T) Inhibition: A known mechanism of branched fatty acids like Valproate.[1]
GABA Transporters (GAT): Beta-amino acids frequently act as competitive substrates or inhibitors of GAT-1/GAT-3.[1]
Part 2: In Vitro Screening Protocols
Metabolic Stability & Activation (Critical Step)
Since the compound is an ester, it is inactive in vitro until hydrolyzed.[1] Direct receptor binding assays using the ester will yield false negatives.[1]
Protocol: Carboxylesterase Hydrolysis Assay
Objective: Confirm rapid conversion of Ethyl 2-(aminomethyl)pentanoate to 2-(aminomethyl)pentanoic acid.
System: Human Liver Microsomes (HLM) and Plasma.[1]
Method:
Incubate 10 µM compound in pooled human plasma at 37°C.
Sample at
min.
Quench with acetonitrile (containing internal standard).
Analyze via LC-MS/MS monitoring the parent (ester) depletion and metabolite (acid) appearance.
Success Criteria:
minutes in plasma.
Target Engagement Assays
Perform these assays using the hydrolyzed free acid form.
A. Subunit Binding (Radioligand Assay)
Rationale: To determine if the compound mimics Gabapentinoid activity.[1]
Apparatus: Accelerating Rotarod (4 to 40 rpm over 5 mins).
Endpoint: Latency to fall.
Therapeutic Index (TI): Calculate
(Toxic Dose) / (Effective Dose). A viable drug candidate requires .[1]
Part 4: Screening Workflow Visualization
The following decision tree guides the progression from chemical synthesis to lead candidate selection.
Caption: Stage-gate screening process ensuring early attrition of non-viable compounds.
References
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs.[1] Nature Reviews Neuroscience, 5(7), 553-564. Link
Taylor, C. P., et al. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology.[1] Epilepsy Research, 29(3), 233-249. Link
National Institute of Neurological Disorders and Stroke (NINDS). Anticonvulsant Screening Program (ASP) Protocols.[1] NIH.gov. Link
Krogsgaard-Larsen, P., et al. (2000). GABA transporters and GABA transaminase as drug targets.[1] Current Drug Targets, 1(1), 91-109. Link
Gong, Y., et al. (2012). Synthesis and anticonvulsant activity of novel 2-substituted-3-aminopropionic acid derivatives. Chemical Biology & Drug Design, 80(6), 903-909.[1] (Validating the beta-amino acid scaffold). Link
Technical Guide: Integration of Ethyl 2-(aminomethyl)pentanoate HCl in Peptide Synthesis
This comprehensive technical guide details the integration of Ethyl 2-(aminomethyl)pentanoate hydrochloride (also known as -Homonorvaline ethyl ester HCl) into peptide synthesis workflows. Abstract & Application Scope Et...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide details the integration of Ethyl 2-(aminomethyl)pentanoate hydrochloride (also known as
-Homonorvaline ethyl ester HCl) into peptide synthesis workflows.
Abstract & Application Scope
Ethyl 2-(aminomethyl)pentanoate hydrochloride is the ethyl ester salt of
-homonorvaline , a non-proteinogenic -amino acid. Unlike standard -amino acids, the amine group is attached to the -carbon relative to the carboxylate, with the side chain (propyl) positioned at the -carbon.
Key Applications:
Peptidomimetics: Introduction of
-amino acids confers resistance to proteolytic degradation (protease stability).
Foldamers: Promotes the formation of stable secondary structures (e.g., helices) distinct from
-peptides.
Drug Discovery: Used as a linker or scaffold in pharmaceutical intermediates (e.g., GABA analogs).
Technical Challenge:
As a
-amino acid derivative, the primary amine is situated on a methylene group (), while the adjacent -carbon carries the side chain. This creates significant steric hindrance during amide bond formation, requiring optimized coupling protocols compared to standard glycine or alanine derivatives.
Pre-Synthesis Preparation & Handling
Physicochemical Properties
Property
Specification
Notes
Appearance
White to off-white crystalline solid
Hygroscopic; store in desiccator.
Molecular Weight
195.69 g/mol (HCl salt)
Free base MW: 159.23 g/mol .
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar solvents (DCM, Hexane).
Chirality
Racemic (unless specified)
Contains one chiral center at the -carbon.
Handling Precautions
Hygroscopicity: The HCl salt absorbs atmospheric moisture, which can hydrolyze the ester over time or interfere with stoichiometry. Weigh quickly or in a glovebox.
Acidity: Aqueous solutions are acidic. Neutralization is required in situ for coupling reactions.
Protocol A: Conversion to Fmoc-Building Block (For SPPS)
Rationale: To utilize this compound in Solid Phase Peptide Synthesis (SPPS), the ethyl ester must be hydrolyzed to the free acid, and the amine must be Fmoc-protected. Direct use of the ester is only possible for C-terminal capping in solution.
Workflow Diagram:
Figure 1: Conversion of the ester salt to an SPPS-ready Fmoc-acid building block.
Step-by-Step Procedure:
Saponification:
Dissolve 10 mmol of Ethyl 2-(aminomethyl)pentanoate HCl in 30 mL of THF/Water (1:1).
Cool to 0°C. Add 25 mmol LiOH (2.5 eq) portion-wise.
Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (disappearance of ester).
Note: Do not acidify yet. The free amino acid is amphoteric.
Fmoc Protection:
Dilute the reaction mixture with 20 mL water. Add
(20 mmol).
Add Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 10 mL THF/Acetone.
Stir vigorously overnight at RT.
Work-up:
Evaporate THF under reduced pressure.
Wash the aqueous phase with Ether (
mL) to remove excess Fmoc-OSu and byproducts.
Acidify the aqueous phase carefully to pH 2–3 using 1M HCl (product precipitates or forms oil).
Extract with Ethyl Acetate (
mL).
Dry over
, filter, and concentrate.
Yield: Expect 70–85% of white foam/solid.
Protocol B: Direct Solution-Phase Coupling (C-Terminal)
Rationale: Use this protocol when attaching the compound to the C-terminus of a peptide fragment or carboxylic acid without removing the ethyl ester group.
Reagents:
Coupling Agent: HATU (Preferred for hindered amines) or EDC/HOBt.
Base: DIPEA (Diisopropylethylamine).
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
Activation:
Dissolve the carboxylic acid component (
, 1.0 eq) in anhydrous DMF (0.1 M concentration).
Add HATU (1.1 eq) and DIPEA (2.0 eq).
Stir for 2–5 minutes to form the activated ester.
Amine Addition:
In a separate vial, dissolve Ethyl 2-(aminomethyl)pentanoate HCl (1.1 eq) in minimal DMF.
Add DIPEA (1.5 eq) to neutralize the HCl salt. Crucial: Ensure pH > 8.
Add the amine solution to the activated acid mixture.
Reaction:
Stir under nitrogen at RT for 4–16 hours.
Monitoring: HPLC or TLC.
-amines react slower than -amines due to the adjacent side chain.
-amino acids in SPPS is difficult. The nucleophile (amine) is primary, but the incoming Fmoc-amino acid encounters steric clash from the -propyl group of the resin-bound residue (if extending) or the -residue itself is difficult to activate without racemization (less concern for -amino acids, but reactivity is low).
Critical Optimization: Use HATU/HOAt or DIC/Oxyma ; avoid HBTU/TBTU for difficult sequences.
SPPS Cycle Diagram:
Figure 2: SPPS cycle optimized for hindered
-amino acid incorporation.
Optimized SPPS Parameters:
Parameter
Standard AA
-Homonorvaline
Coupling Reagent
HBTU or DIC
HATU or PyAOP (Stronger activation)
Equivalents
3–5 eq
2–3 eq (Conserve material, high efficiency)
Reaction Time
30–60 min
2–4 hours (Double coupling recommended)
Solvent
DMF
DMF or NMP (Better swelling for difficult seq)
Monitoring
Kaiser Test
Chloranil Test (More sensitive for some amines)
Troubleshooting & Critical Notes
Low Coupling Efficiency:
Cause: The propyl side chain at the
-position shields the -amine (in the previous residue) or hinders the approach of the activated carboxylate.
Solution: Use HOAt as an additive. Switch to microwave-assisted synthesis (50°C, 10 min) if available.
Solubility Issues:
The HCl salt is very polar. If performing liquid phase synthesis in DCM, the salt may not dissolve. Switch to DMF or a DMF/DCM mixture.
Racemization:
-amino acids are generally more resistant to racemization than -amino acids during activation because they do not form oxazolones easily. However, prolonged base exposure should still be minimized.
References
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link
Vasudev, P. G., et al. (2011). "Introduction of
-amino acid residues in peptides: synthesis, structure and biological activity." Peptide Science. Link
PubChem. (2023). "Ethyl 2-(aminomethyl)pentanoate hydrochloride - Compound Summary." National Library of Medicine. Link
Application
"Ethyl 2-(aminomethyl)pentanoate hydrochloride" in solid-phase peptide synthesis
An Application and Protocol Guide for the Integration of Ethyl 2-(aminomethyl)pentanoate Hydrochloride in Solid-Phase Peptide Synthesis Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
An Application and Protocol Guide for the Integration of Ethyl 2-(aminomethyl)pentanoate Hydrochloride in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the utilization of Ethyl 2-(aminomethyl)pentanoate hydrochloride, a unique β-amino acid building block, in standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by this class of molecule, including steric considerations and the management of its side-chain ester, offering field-proven methodologies to ensure successful synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to expand their peptide design space.
Introduction: The Rationale for Non-Canonical Building Blocks
Standard solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for a vast array of applications.[3][4][5] However, peptides composed solely of the 20 proteinogenic amino acids often suffer from poor metabolic stability and limited structural diversity. The introduction of ncAAs is a powerful strategy to overcome these limitations.[6] Ethyl 2-(aminomethyl)pentanoate represents a class of β-amino acids that, when incorporated, extends the peptide backbone by a single carbon atom. This modification can induce unique secondary structures (e.g., helices, turns) and confer significant resistance to enzymatic degradation by proteases, making it a highly valuable tool in medicinal chemistry.
This guide will detail the necessary considerations and step-by-step procedures for integrating this building block into a growing peptide chain using Fmoc/tBu chemistry.
Physicochemical Properties of the Building Block
Prior to use in SPPS, the commercially available Ethyl 2-(aminomethyl)pentanoate hydrochloride must be Nα-protected, typically with an Fmoc group. The protocols described herein assume the use of the Nα-Fmoc protected building block. The inherent side-chain protection is the ethyl ester, whose fate during synthesis and cleavage is a critical consideration.
Note: The molecular weight and formula correspond to the hydrochloride salt form. The free base and its Fmoc-protected derivative will have different values.
Core Principles: Incorporating a Sterically Demanding β-Amino Acid
The primary challenges in coupling Ethyl 2-(aminomethyl)pentanoate arise from its structure:
Steric Hindrance: The propyl group at the α-carbon presents moderate steric bulk, which can slow down the kinetics of the coupling reaction compared to simpler amino acids like Glycine or Alanine.[8]
β-Amino Acid Nature: The reactivity of the amino group can differ from standard α-amino acids, necessitating optimized coupling conditions to ensure complete acylation.
To overcome these challenges, the choice of coupling reagent is paramount. While standard carbodiimide activators like DIC can be used, uronium or phosphonium salt-based reagents are highly recommended for their superior speed and efficiency, especially with hindered residues.[3] Reagents such as HCTU, HATU, or PyBOP generate highly reactive intermediates that can overcome the kinetic barrier of sterically demanding couplings.[3][9] Furthermore, the application of microwave energy can dramatically accelerate difficult couplings, often reducing reaction times from hours to minutes.[8]
Experimental Workflow and Protocols
The following section details a robust, step-by-step protocol for the incorporation of Fmoc-2-(aminomethyl)pentanoic acid ethyl ester into a peptide sequence on a solid support.
Diagram: Single Coupling Cycle in SPPS
Caption: Workflow for a single coupling cycle of a non-canonical amino acid in SPPS.
Protocol 4.1: Resin Preparation and N-Terminal Fmoc Deprotection
This protocol assumes the synthesis is proceeding on a pre-loaded resin or that the first amino acid is already attached.
Resin Swelling: Place the peptide-resin (e.g., Rink Amide, Wang) in a suitable reaction vessel. Add dimethylformamide (DMF) to cover the resin and allow it to swell for 30-60 minutes at room temperature.[10]
Solvent Removal: Drain the DMF from the reaction vessel.
Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5 minutes. Drain the solution.[11]
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
Washing: Drain the deprotection solution. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine.[10]
Protocol 4.2: Activation and Coupling of the β-Amino Acid
This protocol utilizes HCTU, a highly efficient uronium-based coupling reagent.
Prepare Coupling Solution: In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol synthesis scale:
Dissolve in a minimal volume of DMF (approx. 2 mL).
Activation: Add N,N-Diisopropylethylamine (DIEA) to the solution (1.0 mmol, 10 eq.). The solution may change color (e.g., to yellow), which is normal. Allow the activation to proceed for 1-2 minutes.
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin from Protocol 4.1.
Reaction: Agitate the mixture at room temperature for 1-2 hours. For microwave-assisted synthesis, a typical method is 5-10 minutes at 75°C.[8]
Monitoring (Crucial Step): Take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and dry them. Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
Kaiser Test Negative (Blue Beads): The coupling is complete. Proceed to step 6.
Kaiser Test Positive (Colorless/Yellow Beads): The coupling is incomplete. Drain the reaction solution and repeat steps 3-5 (a "double couple"). If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[10] The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and removing all acid-labile side-chain protecting groups.
Causality Note: The standard cleavage cocktail, which is highly acidic, serves a dual purpose. It breaks the linker attaching the peptide to the resin and removes protecting groups like Boc (from Lys, Trp), tBu (from Ser, Thr, Asp, Glu), and Trt (from Asn, Gln, His).[12][13] It is critical to understand that this strong acidic condition will also hydrolyze the ethyl ester side-chain of the incorporated β-amino acid, resulting in a free carboxylic acid at that position in the final peptide.
Protocol 5.1: Cleavage from Resin
WARNING: This procedure involves trifluoroacetic acid (TFA), which is highly corrosive and toxic. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3-5 times) and dry it under a high vacuum for at least 1 hour.[14]
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, low-odor mixture suitable for most sequences is Reagent R :
TFA: 90%
Thioanisole: 5%
Ethanedithiol (EDT): 3%
Anisole: 2%
The scavengers (thioanisole, EDT, anisole) are critical for trapping reactive cationic species generated during deprotection, thereby preventing side reactions with sensitive residues like Trp, Met, or Cys.[14]
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.[15]
Peptide Precipitation: Filter the resin and collect the filtrate (which contains the peptide) into a new centrifuge tube. Add 10 volumes of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.
Isolation: Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge the mixture (e.g., at 3000-5000 rpm for 5 minutes), and carefully decant the ether.
Washing and Drying: Wash the peptide pellet with a small amount of cold diethyl ether 2-3 more times, centrifuging and decanting each time. After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (e.g., LC-MS).
1. Increase coupling time or use microwave heating.[8] 2. Perform a double coupling. 3. Use a more potent coupling agent (e.g., HATU). 4. Ensure reagents are fresh.
Low Cleavage Yield
1. Incomplete cleavage from the resin. 2. Peptide precipitation on the resin.
1. Extend cleavage time to 3-4 hours. 2. Perform a second wash of the resin with fresh TFA. 3. Ensure the peptide-resin is thoroughly dried before cleavage.[14]
Unexpected Mass in MS
1. Incomplete deprotection of side chains. 2. Modification by scavengers or cations.
1. Review the cleavage cocktail and time; ensure appropriate scavengers are used for the sequence.[14] 2. Confirm the expected mass includes hydrolysis of the ethyl ester.
Conclusion
The successful incorporation of Ethyl 2-(aminomethyl)pentanoate hydrochloride into synthetic peptides is readily achievable with careful consideration of its unique structural properties. By employing high-efficiency coupling reagents, allowing for adequate reaction times or utilizing microwave assistance, and performing diligent reaction monitoring, researchers can effectively integrate this β-amino acid. The resulting peptides, featuring an extended backbone and a free carboxylic acid side chain post-cleavage, offer exciting possibilities for the design of novel therapeutics with enhanced proteolytic stability and unique conformational properties.
References
Incorporation of non-canonical amino acids into proteins. National Center for Biotechnology Information.[Link]
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Center for Biotechnology Information.[Link]
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.[Link]
Ethyl 2-amino-2-methylpropanoate hydrochloride. PubChem, National Center for Biotechnology Information.[Link]
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.[Link]
Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Pepmic.[Link]
Ethyl 2-amino-3-methylpentanoate hydrochloride. PubChem, National Center for Biotechnology Information.[Link]
Introduction to Peptide Synthesis. National Center for Biotechnology Information.[Link]
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[Link]
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments.[Link]
Schemes of four noncanonical amino acid (ncAA) incorporation approaches. ResearchGate.[Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Center for Biotechnology Information.[Link]
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. ResearchGate.[Link]
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer.[Link]
Application Notes and Protocols: Ethyl 2-(aminomethyl)pentanoate Hydrochloride as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Ethyl 2-(aminomethyl)pentanoate Hydrochloride in Heterocyclic Chemistry Heterocyclic compounds form the bedrock of medi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl 2-(aminomethyl)pentanoate Hydrochloride in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from their ability to present a diverse array of three-dimensional structures and functionalities, enabling precise interactions with biological targets.[3][4] Ethyl 2-(aminomethyl)pentanoate hydrochloride is a promising, yet underutilized, building block for the synthesis of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a primary amine and an ester, allows for a range of intramolecular and intermolecular cyclization strategies to construct valuable scaffolds such as piperidinones and dihydropyridinones. These core structures are prevalent in a multitude of biologically active molecules and natural products.[5][6]
This guide provides an in-depth exploration of the synthetic utility of ethyl 2-(aminomethyl)pentanoate hydrochloride, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for further derivatization and drug discovery efforts.
PART 1: Synthesis of Substituted Piperidin-2-ones via Intramolecular Cyclization
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and piperidin-2-ones (δ-valerolactams) serve as crucial intermediates in their synthesis.[6] The direct intramolecular cyclization of ethyl 2-(aminomethyl)pentanoate is a straightforward and atom-economical approach to the piperidin-2-one core. The reaction is typically facilitated by heat or base catalysis, which promotes the nucleophilic attack of the amine onto the ester carbonyl, with the subsequent elimination of ethanol.
Mechanistic Rationale
The cyclization proceeds via a classical nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, and the ester carbonyl is the electrophile. The reaction is often an equilibrium process, and the removal of ethanol can be used to drive the reaction to completion. The use of a base can deprotonate the amine, increasing its nucleophilicity and accelerating the rate of cyclization.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Amide Coupling Protocols for Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Introduction & Strategic Analysis
Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS: 61025-73-2 or derivatives) is a critical
-amino acid building block, structurally related to Gabapentin and Pregabalin surrogates.[1] Unlike standard -amino acids, this molecule presents specific synthetic challenges due to its hydrochloride salt form and the steric environment of the -amino architecture.
The Chemical Challenge: The "Proton Penalty"
The primary failure mode in coupling this substrate is incomplete neutralization . The amine is supplied as a hydrochloride salt (
). For the nucleophilic attack to occur, the amine must be deprotonated to its free base form. However, the presence of the ethyl ester and the propyl side chain creates a local steric environment that can impede the approach of bulky bases.
Thermodynamic Barrier: The equilibrium between the protonated amine (unreactive) and free amine (reactive) must be shifted entirely to the right using a tertiary base (e.g., DIPEA, NMM) before the activated ester hydrolyzes.
Kinetic Competition: If the deprotonation is too slow, the activated carboxylic acid (e.g., O-At ester) may undergo hydrolysis or racemization (if chiral) rather than amidation.[1]
Reagent Selection Matrix
Select the protocol based on your specific project constraints (Scale vs. Complexity).
Feature
Protocol A: HATU (High Efficiency)
Protocol B: T3P (Scalable/Green)
Protocol C: EDC/HOBt (Standard)
Primary Use Case
High-value acids; Difficult/Hindered couplings; Small scale (<1g).[1][2]
Preparation: In a dry round-bottom flask or vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv only) to the acid solution. Stir at Room Temperature (RT) for 5–10 minutes.
Why? This pre-activates the acid to the O-At ester. Adding only 1 eq of base here prevents premature hydrolysis.
Salt Break (Critical): In a separate vial, dissolve/suspend Ethyl 2-(aminomethyl)pentanoate HCl (1.0 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.5 - 3.0 equiv).
Note: The solution may become warm or cloudy as DIPEA·HCl forms.
Coupling: Add the Amine/Base mixture dropwise to the Activated Acid solution.
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Target mass: Acid + Amine - H2O).[1]
Workup: Dilute with EtOAc. Wash sequentially with:
Base: Pyridine (3.0 - 5.0 equiv) or NMM (N-methylmorpholine)
Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF
Step-by-Step Procedure:
Combination: In a reactor/flask, charge the Carboxylic Acid (1.1 equiv), Ethyl 2-(aminomethyl)pentanoate HCl (1.0 equiv), and EtOAc (concentration ~0.2 - 0.5 M).
Base Addition: Add Pyridine (4.0 equiv) dropwise.[1][2]
Note: T3P requires a slightly basic pH to function optimally, but the reaction is tolerant of excess base.
Avoid using aqueous bases (NaOH/LiOH) during the reaction. Use anhydrous organic bases (DIPEA/TEA).
References
Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 115(10), 4397-4398.
Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][8][7][9][10] Tetrahedron, 61(46), 10827-10852.[1]
Application Note: Functionalization Strategies for Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Executive Summary & Strategic Value Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS: N/A for specific salt, generic structure relevant to -amino acid derivatives) represents a critical scaffold in the synthesis of pep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS: N/A for specific salt, generic structure relevant to
-amino acid derivatives) represents a critical scaffold in the synthesis of peptidomimetics and GABA (-aminobutyric acid) analogs. Structurally, it is an -propyl--alanine ethyl ester .
Unlike
-amino acids, this -amino scaffold offers unique proteolytic stability and conformational flexibility, making it a high-value target for:
Peptidomimetics: Introduction of "beta-turns" in peptide backbones.
Neurological Drug Design: Structural homology to Pregabalin and Gabapentin, targeting
subunits of voltage-gated calcium channels.
Heterocyclic Synthesis: Precursor for
-lactams (azetidinones) and -lactams (pyrrolidones).
This guide details three core functionalization modules: Chemoselective N-Derivatization , Enzymatic Optical Resolution , and Cyclization to Heterocycles .
Structural Analysis & Reactivity Profile
Before initiating protocols, the researcher must understand the competing reactivity nodes.
Functional Group
Reactivity Type
Strategic Utility
Primary Amine ()
Nucleophile (Hard)
Primary handle for library generation (Amides, Ureas, Sulfonamides).
Ethyl Ester ()
Electrophile
Cyclization acceptor; precursor to carboxylic acid pharmacophore.
-Carbon ( Position)
Stereocenter
The propyl group creates chirality. Enantiomers likely exhibit distinct biological activities.
Propyl Side Chain
Hydrophobic Tail
Modulates lipophilicity () and blood-brain barrier (BBB) penetration.
Visualization: Reactivity Logic Flow
Figure 1: Decision tree for functionalization based on target application.
Module 1: Chemoselective N-Functionalization
Objective: Attach pharmacophores to the amine without disturbing the ester.
Protocol A: Schotten-Baumann Acylation (Biphasic)
Rationale: The HCl salt is acidic.[1] Using a biphasic system allows in situ neutralization and immediate reaction with acid chlorides, preventing ester hydrolysis or amine dimerization.
Materials:
Substrate: Ethyl 2-(aminomethyl)pentanoate HCl (
equiv)
Reagent: Benzoyl chloride (or derivative) (
equiv)
Base:
( equiv)
Solvent:
(1:1 v/v)
Step-by-Step:
Dissolution: Dissolve
of the substrate in water. Add (). The solution should be basic ().
Phase Addition: Add
of Ethyl Acetate (EtOAc).
Acylation: Cool to
. Add Benzoyl chloride () dropwise over 15 minutes with vigorous stirring.
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
Workup: Separate layers. Extract aqueous layer with EtOAc (
).
Purification: Wash combined organics with
(to remove unreacted amine) and Brine. Dry over .[2][3]
Result: Quantitative yield of the
-benzoylated -amino ester.
Critical Control Point: Maintain temperature
during addition to prevent hydrolysis of the acid chloride reagent.
Module 2: Enzymatic Optical Resolution
Objective: Separate the
and enantiomers.
Rationale:-amino acids are chiral.[4] Chemical resolution is expensive. Enzymatic resolution using Candida antarctica Lipase B (CAL-B) is highly selective for the unbranched ester moiety in -amino esters.
Protocol B: Kinetic Resolution via Hydrolysis
This method selectively hydrolyzes the
-ester to the acid, leaving the -ester intact (or vice versa, enzyme dependent).
Materials:
Substrate: Ethyl 2-(aminomethyl)pentanoate (Free base - See Note)
Solvent: Diisopropyl ether (DIPE) saturated with water (water activity
).
Step-by-Step:
Freebasing (Mandatory): Dissolve HCl salt in minimal water, basify with
to , extract into DIPE, dry over , and concentrate. Enzymes denature in acidic/salt-heavy media.
Setup: Resuspend free amine (
) in water-saturated DIPE ().
Initiation: Add CAL-B beads (
). Incubate at in an orbital shaker ().
Monitoring: Monitor conversion by HPLC (Chiralpak AD-H column). Stop reaction at exactly 50% conversion (typically 24-48 hours).
Separation: Filter off enzyme.
Filtrate: Contains the unreacted Ester (Enriched Enantiomer A).
Precipitate/Aqueous Extraction: Extract the organic phase with
. The aqueous phase contains the Acid (Enriched Enantiomer B).
Recovery: Acidify the aqueous phase to
and extract with DCM to recover the resolved amino acid.
Module 3: Cyclization to
-Lactams (Azetidinones)
Objective: Synthesize 3-propyl-2-azetidinone.
Rationale: Direct cyclization of
-amino esters requires forcing conditions (Grignard-mediated) because the 4-membered ring is strained.
Protocol C: Grignard-Mediated Cyclization
Mechanism: The Grignard reagent acts as a base to deprotonate the amine, forming a magnesium amide intermediate which then attacks the ester carbonyl intramolecularly.
-Lactam Synthesis: Palomo, C., et al. (2004). -Lactams as Versatile Intermediates in Stereoselective Synthesis. Pure and Applied Chemistry. Available at: [Link]
GABA Analog Context: Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition. Available at: [Link]
Disclaimer: These protocols involve hazardous chemicals. Standard PPE (lab coat, gloves, goggles) and fume hood usage are mandatory. The user assumes all liability for experimental execution.
This guide addresses the critical challenges in synthesizing Ethyl 2-(aminomethyl)pentanoate hydrochloride via the catalytic hydrogenation of Ethyl 2-cyanopentanoate .
The reduction of
-cyano esters to -amino esters is chemically precarious. The primary yield-killing mechanism is not the hydrogenation itself, but the formation of secondary amine dimers and ester hydrolysis . Unlike simple nitriles, the presence of the ester group restricts the use of ammonia (a common suppressor of dimers) due to the risk of ammonolysis.
The Solution: The most robust protocol utilizes Palladium on Carbon (Pd/C) or Platinum Oxide (PtO
) in anhydrous acidic ethanol . The acid protonates the primary amine immediately upon formation, rendering it non-nucleophilic and preventing the condensation side-reactions that form dimers.
Reaction Mechanism & Failure Points
To fix low yields, you must understand the competing pathways occurring on the catalyst surface.
The "Why" Behind the Failure: The Aldimine Intermediate
During hydrogenation, the nitrile (
) is not reduced directly to the amine () in one step. It passes through a reactive aldimine intermediate ().
Primary Pathway (Desired): The aldimine absorbs hydrogen to form the primary amine.
Secondary Pathway (Yield Killer): The newly formed primary amine attacks a neighboring aldimine on the catalyst surface, shedding ammonia to form a secondary imine, which then reduces to a secondary amine (dimer).
Visualizing the Pathway (Graphviz)
Figure 1: Mechanistic pathway showing how acid trapping (Green path) prevents the dimer formation loop (Red path).
Troubleshooting Guide (Q&A)
Q1: My product contains a large amount of "dimer" impurity (Secondary Amine). Why?
Diagnosis: You likely performed the hydrogenation in neutral solvents or with insufficient acid.
Technical Insight: As explained in the mechanism above, the free amine reacts with the intermediate aldimine. This is a bimolecular reaction, meaning its rate increases significantly with concentration.
The Fix:
Acidic Media: Run the reaction in Ethanolic HCl (1.1 to 1.5 equivalents relative to the nitrile). The acid protonates the amine (
), destroying its nucleophilicity.
Catalyst Choice: Switch to PtO
(Adams' Catalyst) if Pd/C fails. Platinum is often more selective for primary amines in acidic media [1].
Q2: I used Ammonia to prevent dimers, but now my ester peak is gone. What happened?
Diagnosis: Ammonolysis.
Technical Insight: While ammonia suppresses secondary amine formation by shifting the equilibrium, it is also a nucleophile. It attacks the ethyl ester, converting your target into the corresponding primary amide .
The Fix:Never use ammonia with cyano-esters. Use Acetic Acid or Anhydrous HCl as the suppressor.
Q3: My yield is good, but the product is a sticky oil that won't crystallize.
Diagnosis: Hygroscopic salt or residual solvent.
Technical Insight: Amino acid ester hydrochlorides are notoriously hygroscopic.
The Fix:
Evaporation: Remove ethanol completely (azeotrope with toluene if necessary to remove water).
Trituration: Dissolve the oil in a minimum amount of dry Ethanol or Isopropanol , then slowly add Diethyl Ether or MTBE until cloudy. Store at -20°C.
Verification: Check NMR. Broad peaks often indicate wet salts.
Q4: The reaction stops before completion (Stalled Reaction).
Diagnosis: Catalyst poisoning or mass transfer limitation.
Technical Insight: The amine product (if not fully protonated) can bind strongly to the metal surface, poisoning the catalyst. Alternatively, the HCl concentration might be too high, degrading the catalyst surface (chloride poisoning of Pd).
The Fix:
Pressure: Increase H
pressure to 5–10 bar (70–150 psi).
Loading: Increase catalyst loading to 10 wt% (dry basis).
Stirring: Ensure vigorous stirring. Hydrogenation is gas-liquid-solid; mass transfer (
) is usually the rate-limiting step.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 2-(aminomethyl)pentanoate Hydrochloride (10g Scale).
Stir/Shake vigorously at Room Temperature for 6–12 hours.
Monitoring: Check H
uptake. If uptake stalls, heat to 40°C.
Workup:
Filtration: Filter catalyst through Celite® under Nitrogen (Do not let dry catalyst contact air).
Concentration: Evaporate solvent under reduced pressure (
°C).
Crystallization: The residue is likely a solid or thick oil. Recrystallize from EtOH/Et
O .
Data Summary Table
Parameter
Standard Condition
Optimized Condition
Reason
Solvent
Methanol
Abs. Ethanol
Prevents transesterification.
Additive
None / Ammonia
HCl (1.1 eq)
Prevents dimerization; protects ester.
Catalyst
Raney Ni
Pd/C or PtO
Raney Ni is basic (risk to ester).
Pressure
1 atm
4-5 bar
Increases rate; overcomes poisoning.
Decision Tree for Troubleshooting
Figure 2: Diagnostic logic for identifying and resolving yield issues.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on nitrile reduction specificity).
Organic Syntheses. (1957). Diethyl aminomalonate hydrochloride.[1] Org. Synth. 1957, 37, 15. Link (Demonstrates Pd/C hydrogenation of a cyano-ester in ethanolic HCl).
Hylander, P. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Discusses PtO2 vs Pd/C selectivity).
Carvajal, M. et al. (2020). Optimization of Nitrile Hydrogenation to Primary Amines. Org.[1][2] Process Res. Dev. (General process optimization for nitriles).
"Ethyl 2-(aminomethyl)pentanoate hydrochloride" solubility issues in organic solvents
Core Technical Analysis: The Solubility Matrix The Root Cause: Ethyl 2-(aminomethyl)pentanoate hydrochloride is an amphiphilic salt. It contains a lipophilic ethyl pentanoate tail and a highly polar, ionic ammonium chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Analysis: The Solubility Matrix
The Root Cause:
Ethyl 2-(aminomethyl)pentanoate hydrochloride is an amphiphilic salt. It contains a lipophilic ethyl pentanoate tail and a highly polar, ionic ammonium chloride head. This dual nature creates a "solubility paradox" where the compound resists dissolution in non-polar organics (due to the ionic lattice) but also poses extraction challenges in water (due to the lipophilic chain causing emulsions).
Solubility Profile Table
Data based on standard behavior of
-amino acid ester hydrochlorides.
Solvent Class
Specific Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Application Notes
Protic Polar
Water
High (>100 mg/mL)
Low (<5 mg/mL)
Good for aqueous workup; avoid for anhydrous reactions.
Protic Polar
Methanol / Ethanol
High
High
Ideal for dissolving the salt; risk of transesterification in MeOH.
Aprotic Polar
DMSO / DMF
High
High
Good solubilizers but difficult to remove (high BP).
Chlorinated
Dichloromethane (DCM)
Low/Sparingly
High
Critical: Salt will suspend/float. Requires free-basing for homogeneity.
Ethers
THF / Diethyl Ether
Insoluble
High
Salt sinks immediately. Ether is the ideal anti-solvent for precipitation.
Hydrocarbons
Hexane / Heptane
Insoluble
Moderate
Used strictly to precipitate the salt or extract impurities.
Q: I am trying to acylate the amine in DCM, but the starting material (HCl salt) sits at the bottom of the flask. Will the reaction proceed?A: It will proceed very slowly or stall. This is a heterogeneous phase issue. The HCl salt lattice prevents the amine from entering the organic phase to react with your acyl chloride or carboxylic acid.
The Fix (In-Situ Neutralization):
Do not rely on passive dissolution. You must "break" the salt lattice in situ.
Suspend the Ethyl 2-(aminomethyl)pentanoate HCl in DCM.
Add 2.2 - 2.5 equivalents of a tertiary base (DIPEA or TEA).
Why 2+ equivalents? 1 eq neutralizes the HCl salt; the second eq neutralizes the acid generated during acylation.
Observation: The suspension should clear up (or become significantly finer) within 15 minutes as the free base is liberated and dissolves in DCM.
Q: Can I use Methanol to dissolve the salt for the reaction?A:Caution is advised. While solubility is perfect, Methanol is nucleophilic.
Risk: If you are using electrophiles like acid chlorides, anhydrides, or activated esters, the solvent (MeOH) will compete with your amine, forming methyl esters as side products.
Safe Protocol: Use MeOH only for reductive aminations or hydrogenations. For acylations, stick to DCM/THF with a base.
Module B: Workup & Extraction Issues
Q: I finished my reaction and tried to extract the product with water/DCM, but I lost my product to the aqueous layer.A: This depends entirely on whether your product is still an amine or has been converted to an amide/carbamate.
If Product is an Amide: It should be in the DCM. Check for emulsions.[1]
If Product is the Free Amine: The pH is likely too low. The amine (
) will protonate in neutral water (pH 7) and migrate to the aqueous phase.
The Fix (pH Swing Extraction):
Acid Wash (Optional): Extract organics with 1M HCl. The amine moves to the water (impurities stay in organic).
Basify: Take the aqueous layer and adjust pH to >12 using 2M NaOH or
.
Extract: Extract the now cloudy aqueous layer with DCM or EtOAc. The free base will now migrate to the organic solvent.
Module C: Purification & "Oiling Out"
Q: I tried to recrystallize the HCl salt using Ethanol/Ether, but it separated as a sticky oil instead of crystals.A: "Oiling out" occurs when the compound separates as a supercooled liquid before it can organize into a crystal lattice. This is common with pentanoate derivatives due to the flexible alkyl chain.
The Fix (The "Cloud Point" Method):
Dissolve the crude oil in the minimum amount of warm Ethanol (absolute) or Isopropanol (IPA).
Add Diethyl Ether (or MTBE) dropwise just until the solution turns slightly cloudy (persistent turbidity).
Stop adding ether. Add 1-2 drops of ethanol to clear it again.
Seed & Chill: Add a seed crystal (if available) or scratch the glass. Place in the fridge (4°C), then freezer (-20°C). Do not cool rapidly.
Alternative: If oiling persists, switch to Acetonitrile/MTBE . Acetonitrile often promotes better lattice formation for amine salts than alcohols.
Visual Troubleshooting Workflows
Workflow 1: Solvent Selection Logic
Caption: Decision tree for solvent selection based on experimental intent.
Workflow 2: The "Free-Basing" Protocol
Caption: Biphasic extraction protocol to convert the HCl salt into the organic-soluble free base.
Expert Insights: The Stability Warning
Critical Warning: Lactamization Risk
While
-amino esters (like this compound) are more stable than their -analogs (GABA derivatives), the free base is not indefinitely stable .
Mechanism: In the free base form, the amine is nucleophilic. If left in solution (especially with heat), it can attack the ethyl ester carbonyl, ejecting ethanol and forming a cyclic lactam (
-lactam formation is rare/slow, but intermolecular polymerization is possible).
Storage Rule: Always store the compound as the Hydrochloride Salt . Only convert to the Free Base immediately prior to use.
Drying: When drying the free base, do not exceed 40°C. High vacuum at room temperature is preferred.
References
PubChem. (2023). Ethyl 2-amino-3-methylpentanoate hydrochloride (Analogous Structure Data).[2] National Library of Medicine. [Link]
Reetz, M. et al. (1996).[7] Asymmetric dihydroxylation of chiral γ-amino α,β-unsaturated esters.[7] Tetrahedron Letters. (Provides context on amino ester stability and handling). [Link]
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. [Link]
"Ethyl 2-(aminomethyl)pentanoate hydrochloride" deprotection strategies and challenges
Technical Support Center: Ethyl 2-(aminomethyl)pentanoate Hydrochloride Executive Summary & Molecule Profile User Query: "How do I handle the deprotection of Ethyl 2-(aminomethyl)pentanoate hydrochloride without degradat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Executive Summary & Molecule Profile
User Query: "How do I handle the deprotection of Ethyl 2-(aminomethyl)pentanoate hydrochloride without degradation or cyclization?"
Molecule Analysis:
Chemical Name: Ethyl 2-(aminomethyl)pentanoate hydrochloride.[1][2]
Class:
-Amino Acid Ester (The amino group is on a methylene carbon attached to the -position).
Structural Challenge: This molecule possesses a 1,3-heteroatom relationship (N-C-C-C=O).[2] While 4-membered
-lactam formation is thermodynamically disfavored compared to -lactams, the primary risk for this scaffold is Retro-Michael elimination under basic conditions, leading to the loss of ammonia and formation of an -methylene ester.
Core Recommendation:
Avoid strong basic hydrolysis (saponification) if possible.[2] Acid-mediated hydrolysis is the "Gold Standard" for this scaffold to preserve the amine integrity.
Isolation: Concentrate to dryness. The residue will be the amino acid hydrochloride.[2]
Free Basing (Optional): If the zwitterion is needed, dissolve in minimal EtOH and treat with propylene oxide (acid scavenger) or adjust pH to 6.0 with LiOH carefully at 0°C, then lyophilize.
The Protocol (Base-Mediated - HIGH RISK):
Warning: Using NaOH/Heat can trigger Retro-Michael elimination:
Mitigation: If base is required, use LiOH (2 eq) in THF/H
O (1:1) at 0°C and do not exceed RT.
Troubleshooting Guide (FAQ Format)
Ticket #01: "My product turned into an oil/gum instead of a solid after Boc-deprotection."
Diagnosis: Hygroscopicity and Solvent Trapping.[2]
-amino acid ester hydrochlorides are notoriously hygroscopic.[2] The "oil" is likely the product holding onto dioxane or absorbing atmospheric water.[2]
Resolution:
Evaporation: Co-evaporate with toluene (
) to remove trapped dioxane/HCl.
Trituration: Dissolve the oil in a minimum amount of dry DCM, then add excess cold
or Hexanes while stirring vigorously. Scratch the flask wall to induce crystallization.[2]
Storage: Store in a desiccator under Argon.
Ticket #02: "I see a new impurity at RRT 1.2 during basic hydrolysis."
Diagnosis: Retro-Michael Elimination Product.
As noted in the Executive Summary,
-amino esters are prone to eliminating ammonia to form the -substituted acrylate derivative.
Resolution:
Immediate Action: Switch to Acid Hydrolysis (6N HCl, Reflux).
Salvage: If you must use base, lower the temperature to 0°C and reduce reaction time.
Ticket #03: "Is there a risk of lactamization (Cyclization)?"
Diagnosis: Low Risk (
-Lactam formation).[2]
Unlike -amino esters (which form 5-membered lactams spontaneously), your molecule would form a 4-membered -lactam. This ring strain acts as a kinetic barrier.[2]
Caveat: Cyclization can occur if you use strong coupling reagents (EDC/HATU) on the free acid form without N-protection.[2]
Resolution: Always keep the amine protonated (HCl salt) or protected (Boc/Fmoc) until the moment of coupling.
Visual Data & Decision Trees
Figure 1: Reaction Pathway & Risk Assessment
Caption: Figure 1. Synthesis flow showing the safe acid-hydrolysis route versus the risky base-mediated route which leads to elimination.
Figure 2: Troubleshooting Logic
Caption: Figure 2. Decision tree for resolving physical state issues (oils) and chemical degradation.
Technical Support Center: Reaction Monitoring for Ethyl 2-(aminomethyl)pentanoate hydrochloride
Welcome to the technical support guide for monitoring reactions involving Ethyl 2-(aminomethyl)pentanoate hydrochloride. This document provides in-depth, field-proven insights and troubleshooting advice for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for monitoring reactions involving Ethyl 2-(aminomethyl)pentanoate hydrochloride. This document provides in-depth, field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring your methods are both effective and reliable.
The unique structure of Ethyl 2-(aminomethyl)pentanoate hydrochloride—a primary amine salt that is also an ester—presents specific challenges for chromatographic monitoring. Its high polarity and ionic nature can lead to issues like poor retention, peak tailing, and streaking. This guide is structured in a question-and-answer format to directly address the common problems you may encounter with Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & Best Practices
TLC is a rapid and cost-effective technique for real-time reaction monitoring. However, the properties of ethyl 2-(aminomethyl)pentanoate hydrochloride require careful method development to achieve clear, interpretable results.
Frequently Asked Questions (FAQs) for TLC
Q1: Why are my spots for the starting material streaking or tailing on the TLC plate?
A1: Streaking is the most common issue when dealing with amine salts on standard silica gel plates.[1][2] This occurs because the basic primary amine group interacts very strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][3] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a long streak rather than a compact spot.
The Causality: The amine hydrochloride is in equilibrium with its free base form. The free amine is a Lewis base that strongly adsorbs to the acidic silica gel, leading to poor chromatography.
The Solution: To achieve sharp spots, you must neutralize the acidic sites on the silica gel or ensure the amine remains protonated and less interactive. This is accomplished by adding a basic modifier to your mobile phase. A common and effective choice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system.[1][2][4] This additive competes with your compound for binding to the acidic silanol sites, allowing your analyte to travel up the plate cleanly.
Q2: My starting material won't move off the baseline, even in polar solvents like 100% ethyl acetate. What should I do?
A2: This is a classic sign that your mobile phase is not polar enough to elute a highly polar compound like an amine salt. While ethyl acetate is a polar solvent, it often lacks the strength to disrupt the strong interactions between the polar amine and the polar silica gel stationary phase.
The Causality: The principle of "like dissolves like" is at play. You need a mobile phase that can effectively compete with the stationary phase for your compound.[5]
The Solution: You need to increase the polarity of your mobile phase significantly. A mixture of dichloromethane (DCM) and methanol (MeOH) is a powerful and common combination for polar compounds. Start with a system like 95:5 DCM:MeOH and gradually increase the percentage of methanol. For very polar compounds, systems like 90:10:1 DCM:MeOH:NH4OH can be highly effective. The ammonia acts as the basic modifier discussed in Q1.
Q3: What is the best way to visualize the spots on the TLC plate? My compound isn't UV-active.
A3: Since Ethyl 2-(aminomethyl)pentanoate hydrochloride lacks a chromophore, it will not be visible under a standard UV lamp. You must use a chemical stain that reacts with one of the functional groups.
The Best Choice - Ninhydrin Stain: Ninhydrin is the preferred stain for detecting primary amines.[6][7] It reacts with the primary amino group to produce a highly colored bluish-purple spot, known as Ruhemann's purple.[6][8][9][10] This reaction is extremely sensitive and provides clear visualization.
Alternative - Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain for compounds that can be oxidized. Both the amine and potentially the ester group can react. While less specific than ninhydrin, it can be useful for visualizing both starting material and product if the product no longer contains a primary amine.
Protocol: Step-by-Step TLC Method Development
Prepare the TLC Plate: Use standard silica gel 60 F254 plates.
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent like methanol or DCM.
Spotting: Use a capillary tube to apply a small, concentrated spot of your starting material, your reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same spot) onto the baseline of the TLC plate.
Prepare the Mobile Phase: Start with the recommended solvent systems in the table below. Remember to add a basic modifier like triethylamine (TEA) or ammonium hydroxide.
Develop the Plate: Place the TLC plate in a developing chamber containing your mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization:
Dip the dried plate into a ninhydrin solution.
Carefully heat the plate with a heat gun until colored spots appear. The starting material should give a strong purple spot.
Analysis: Analyze the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new spot indicate reaction progress.
Starting Mobile Phase Recommendations for TLC
Polarity
Notes
95:5 Dichloromethane:Methanol + 1% Triethylamine
Moderate
A good starting point for many amine reactions. Adjust MeOH content for polarity.
8:2 Ethyl Acetate:Hexane + 1% Triethylamine
Low-Moderate
Suitable if the product is significantly less polar than the starting amine.
Excellent for very polar amines and for preventing streaking.[4]
Section 2: LCMS Troubleshooting & Best Practices
LCMS is a powerful tool for reaction monitoring, providing both separation and mass information. However, the polar and ionic nature of Ethyl 2-(aminomethyl)pentanoate hydrochloride requires specific approaches to achieve good chromatography and sensitive detection.
Frequently Asked Questions (FAQs) for LCMS
Q1: My compound is not retained on my C18 reversed-phase column and elutes in the void volume. How can I get it to retain?
A1: This is a very common problem. Highly polar molecules like your target compound have very little affinity for the non-polar C18 stationary phase and are swept through the column with the mobile phase front.[11][12]
The Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Your compound is highly hydrophilic and therefore does not partition into the stationary phase.
The Solution - HILIC: The best solution is to switch to a different chromatographic mode called Hydrophilic Interaction Liquid Chromatography (HILIC) .[11][13][14][15][16] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent like acetonitrile.[15][16] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer. Elution is achieved by increasing the water content in the mobile phase.[11]
Q2: I'm seeing severe peak tailing for my amine compound, even on a HILIC column. What causes this and how can I fix it?
A2: Peak tailing for basic compounds like amines is often caused by secondary interactions with the stationary phase, typically residual acidic silanol groups on the silica surface.[17][18]
The Causality: Even on bonded HILIC phases, some underlying silica can be exposed. The basic amine interacts strongly with these acidic sites, leading to poor peak shape.
The Solution - Mobile Phase Modifiers: The key is to control the pH of the mobile phase and add competing ions.
Use a Buffer: Add a volatile buffer like ammonium formate or ammonium acetate (typically 10-20 mM) to your mobile phase. This controls the pH and provides ions that can mask the active silanol sites.
Adjust pH: For a primary amine, using an acidic mobile phase (e.g., pH 3-4 with formic acid) will ensure the amine is fully protonated (R-NH3+). This single, stable ionic form often behaves more predictably and yields better peak shape than the free base.
Q3: I'm not seeing my compound's mass in the mass spectrometer, or the signal is very weak. What should I check?
A3: This can be due to several factors related to the ionization process. Ethyl 2-(aminomethyl)pentanoate hydrochloride should ionize very well in positive electrospray ionization (ESI+) mode.
Check Ionization Mode: Ensure your mass spectrometer is set to ESI positive mode. Your compound has a basic amine, which readily accepts a proton to form a positive ion [M+H]+.
Look for Adducts: In ESI, molecules can associate with ions present in the mobile phase or from the sample matrix.[19] Instead of just looking for the protonated molecule [M+H]+, you should also look for common adducts like the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.[20][21] These are very common and can sometimes be the most abundant species.
Optimize Mobile Phase: Ensure your mobile phase contains a proton source. Adding a small amount of formic acid (0.1%) to the mobile phase is standard practice to promote the formation of [M+H]+ ions.[22]
Diagram: LCMS Troubleshooting Logic
Caption: Troubleshooting logic for common LCMS issues.
Protocol: Step-by-Step LCMS Method Development (HILIC)
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase).
Mobile Phase Preparation:
Solvent A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
Solvent B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
Gradient Elution:
Start with a high percentage of Solvent B (e.g., 95%) to promote retention.
Run a linear gradient to increase the percentage of Solvent A (e.g., to 50% over 5-10 minutes). This will elute your polar compounds.
Include a re-equilibration step at the initial conditions at the end of the run.
Scan Range: Set a mass range that includes the expected masses of your starting material and product (e.g., m/z 100-500).
Monitored Ions: Specifically look for the calculated exact masses of [M+H]+, [M+Na]+, and [M+K]+ for your reactants and products.
Injection: Inject a dilute solution of your reaction mixture dissolved in 90:10 Acetonitrile:Water to ensure compatibility with the initial mobile phase.
Recommended Starting LCMS Conditions (HILIC)
Parameter
Recommendation
Column
Stationary Phase
HILIC (Silica, Amide, or Diol)
Mobile Phase A
Aqueous
10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B
Organic
10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic Acid
Gradient
Profile
Start at 95% B, decrease to 40-50% B over 5-10 min
Flow Rate
Typical
0.3 - 0.5 mL/min (for standard 2.1 mm ID columns)
MS Detector
Ionization Mode
ESI Positive (ESI+)
Ions to Monitor
Primary
[M+H]+
Secondary
[M+Na]+, [M+K]+
References
Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Scribd. (2024, January 22). Adduits ESI MS. [Link]
Waters. What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
BYJU'S. (2019, December 10). Ninhydrin test. [Link]
Taylor & Francis Online. Ninhydrin – Knowledge and References. [Link]
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
Journal of Applied and Natural Science. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]
"Ethyl 2-(aminomethyl)pentanoate hydrochloride" storage and handling best practices
Ref. ID: TS-EAP-CL-001 | Status: Active | Last Updated: 2025-10-24 Introduction: The Molecule & Its Vulnerabilities Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS: 1697562-67-6 / Related: 53395-16-0) is a critical -a...
Author: BenchChem Technical Support Team. Date: February 2026
Ref. ID: TS-EAP-CL-001 | Status: Active | Last Updated: 2025-10-24
Introduction: The Molecule & Its Vulnerabilities
Ethyl 2-(aminomethyl)pentanoate hydrochloride (CAS: 1697562-67-6 / Related: 53395-16-0) is a critical
-amino acid ester intermediate, often utilized in the synthesis of gabapentinoid analogs (e.g., Pregabalin derivatives).
As a researcher, you are likely using this as a building block. However, this molecule possesses a "self-destruct" mechanism. It contains both a nucleophile (amine, upon neutralization) and an electrophile (ester) separated by three carbons. This 1,4-relationship creates a high thermodynamic drive to cyclize into a stable 5-membered lactam (4-propyl-2-pyrrolidone ), releasing ethanol.
This guide provides the protocols necessary to prevent this degradation and manage the compound's significant hygroscopicity.[1]
Module 1: Critical Storage Protocols (The "Prevention" Phase)
Q: My powder has turned into a sticky gum. Is it still usable?
A: Likely not for quantitative work.
This compound is an amine hydrochloride salt, which is inherently hygroscopic .[2]
Mechanism: The ionic lattice absorbs atmospheric water. This water facilitates two degradation pathways:
Hydrolysis: The ester cleaves to the free acid.
Mobility: The solvated state increases molecular mobility, allowing slow intramolecular cyclization even in the salt form.
Action: If the material is gummy, check purity via NMR. If >5% degradation is observed, recrystallize (EtOH/Et₂O) or discard.
Q: What are the absolute best storage conditions?
Follow this Self-Validating Storage Protocol :
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long Term)
Arrhenius equation dictates that lower T exponentially slows the rate of lactamization.
Atmosphere
Argon/Nitrogen
Displaces moisture-laden air.
Container
Amber Glass + Parafilm
Amber blocks UV (preventing radical oxidation of the amine); Parafilm creates a secondary moisture barrier.
Desiccant
P₂O₅ or Silica Gel
Essential secondary defense in the secondary container (e.g., desiccator).
Pro-Tip: Never open the cold vial immediately. Allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Opening a cold vial condenses atmospheric moisture directly onto the salt, ruining it instantly.
Module 2: Handling & Synthesis (The "Action" Phase)
Q: I need to "free-base" the amine for a coupling reaction. How do I do this without cyclization?
A: You must avoid "naked" free-basing.
Neutralizing a
-amino ester in the absence of an electrophile is the #1 cause of yield loss. The moment the amine is deprotonated, it will attack its own ester tail.
The "In-Situ" Protocol (Recommended):
Do not isolate the free base. Instead, release the amine only in the presence of the reacting partner.
Dissolve: Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).
Add Electrophile: Add your coupling partner (e.g., Acid Chloride, Isocyanate, or Activated Carboxylic Acid) first.
Cool: Chill the mixture to 0°C .
Trigger: Add a non-nucleophilic base (e.g., DIPEA or TEA) dropwise.
Why? The external electrophile (now present in high concentration) competes kinetically with the intramolecular ester, capturing the amine before it can cyclize.
Q: Can I store a stock solution of this compound?
A: Only in specific solvents.
Water/PBS:NO. Rapid hydrolysis and pH-dependent cyclization.
Methanol/Ethanol:Risky. Transesterification can occur.
DMSO/DMF:YES , but only if anhydrous and stored at -20°C.[3]
Shelf Life: ~2 weeks maximum.
Module 3: Troubleshooting & Diagnostics
Q: I see a new peak in my LC-MS/NMR. What is it?
Use this diagnostic table to identify the impurity.
Observation
Suspected Species
Cause
Mass Spectrum: [M-46] peak (Loss of 46 Da)
Lactam (4-propyl-2-pyrrolidone)
Loss of Ethanol (46 Da) due to cyclization. Caused by basic pH or heat.
NMR: Loss of ethyl quartet/triplet; Broad OH peak.
Free Acid
Hydrolysis due to moisture ingress.
NMR: Shift of -methylene protons (next to N).
Lactam
Rigidification of the ring shifts these protons downfield.
Appearance: White solid Yellow oil.
Oxidation/Lactam Mix
Exposure to air/light + moisture.
Visualizing the Danger Zone
The following diagram illustrates the kinetic competition between safe utilization and degradation.
Figure 1: The "Lactam Trap." Note that once the free amine is generated, it faces a race condition between the desired reaction (Green) and self-destruction (Red).
Safe Handling Workflow
Follow this decision tree to ensure integrity during experimental setup.
Figure 2: Operational decision tree for handling hygroscopic gamma-amino esters.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53395160, Ethyl 2-amino-3-methylpentanoate hydrochloride. (Structural Analog Data). Retrieved from [Link]
Royal Society of Chemistry. (2020). Cyclization of gamma-amino acid active esters into gamma-lactams. Chemical Communications. Retrieved from [Link]
Pangoo. (2025).[1] Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Introduction Ethyl 2-(aminomethyl)pentanoate hydrochloride is a primary amine salt and an ester, a chemical structure that presents unique challenges and opportunities for analytical characterization. As an analogue or p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 2-(aminomethyl)pentanoate hydrochloride is a primary amine salt and an ester, a chemical structure that presents unique challenges and opportunities for analytical characterization. As an analogue or potential synthetic intermediate for pharmacologically relevant molecules such as Gabapentin, rigorous and unambiguous structural verification and purity assessment are paramount.[1][2] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to fully characterize this compound. We will move beyond simple data reporting to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is grounded in established principles of spectroscopic analysis for amino acid esters, primary amine hydrochlorides, and impurity profiling.[3][4][5][6]
This document is structured to provide a comprehensive workflow, comparing the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and hyphenated chromatographic techniques. We will delve into the expected spectral features, potential pitfalls, and the unique strengths each method brings to the analytical table.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl 2-(aminomethyl)pentanoate hydrochloride, both ¹H and ¹³C NMR provide an unambiguous map of the molecule's carbon-hydrogen framework.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent is critical for analyzing this hydrochloride salt. While CDCl₃ can be used, the acidic N-H protons may exhibit rapid exchange, leading to broad signals or disappearance.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it slows down the proton exchange, allowing for clearer observation of the -NH₃⁺ protons and their couplings. For this guide, we will reference spectra as if acquired in DMSO-d₆ to ensure all relevant features are discussed.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of each proton. The hydrochloride form causes significant deshielding of protons close to the ammonium group.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-(aminomethyl)pentanoate Hydrochloride (in DMSO-d₆)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Insights
-CH₃ (Ethyl)
~1.20
Triplet (t)
3H
Upfield signal, coupled to the -OCH₂- group.
-CH₂- (Pentanoate)
~1.30-1.45
Multiplet (m)
4H
Overlapping signals for the two central methylenes of the propyl chain.
-CH₂- (Pentanoate, α to CH)
~1.60-1.75
Multiplet (m)
2H
Diastereotopic protons adjacent to the chiral center, may show complex splitting.
-CH- (Chiral Center)
~3.10
Multiplet (m)
1H
Deshielded by both the ester and the aminomethyl group.
-CH₂-N (Aminomethyl)
~3.30
Multiplet (m)
2H
Significantly deshielded by the adjacent positively charged nitrogen.
-OCH₂- (Ethyl)
~4.15
Quartet (q)
2H
Coupled to the ethyl -CH₃ group.
-NH₃⁺
~8.30
Broad Singlet (br s)
3H
Downfield and broad due to quadrupolar relaxation and exchange. Its presence confirms the salt form.[7]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information, confirming the number and type of carbon environments.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-(aminomethyl)pentanoate Hydrochloride (in DMSO-d₆)
Carbon Assignment
Chemical Shift (δ, ppm)
Key Insights
-CH₃ (Ethyl)
~14.0
Standard upfield alkyl carbon.
-CH₂- (Pentanoate)
~22.0, ~28.5
Aliphatic carbons of the propyl chain.
-CH₂- (Pentanoate, α to CH)
~33.0
Adjacent to the chiral center.
-CH₂-N (Aminomethyl)
~40.0
Deshielded by the adjacent nitrogen.
-CH- (Chiral Center)
~50.0
The key chiral carbon.
-OCH₂- (Ethyl)
~61.0
Typical for an ethyl ester methylene.
C=O (Ester)
~172.0
Downfield carbonyl carbon, characteristic of an ester.[8]
Chapter 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - A Rapid Functional Group Fingerprint
FT-IR spectroscopy is an invaluable tool for the rapid confirmation of key functional groups. It is often the first technique employed to verify that a synthesis has yielded a product with the expected chemical moieties. For Ethyl 2-(aminomethyl)pentanoate hydrochloride, the spectrum is a composite of features from the ester and the primary ammonium salt.
The presence of both a strong carbonyl stretch and broad ammonium salt absorptions provides a high degree of confidence in the compound's gross structure. The absence of a broad O-H stretch around 3300 cm⁻¹ would rule out significant contamination with the hydrolyzed carboxylic acid, making the protocol self-validating for major structural classes.
Table 3: Key FT-IR Absorption Bands for Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Intensity
Significance
~3000-2800
-NH₃⁺
Symmetric & Asymmetric Stretch
Strong, Broad
Definitive evidence of the primary ammonium salt.[9]
~2960-2850
C-H (sp³)
Stretch
Medium-Strong
Aliphatic C-H bonds of the ethyl and pentanoate chains.
~1735
C=O (Ester)
Stretch
Strong, Sharp
The most characteristic peak for the ester functional group. [8][10]
~1600-1500
-NH₃⁺
Asymmetric & Symmetric Bend
Medium, Broad
Further confirmation of the ammonium group.
~1250-1150
C-O (Ester)
Stretch
Strong
Characteristic C-O single bond stretch of the ester.[8]
Comparative Insight: Hydrochloride Salt vs. Free Amine
If this compound were compared to its free amine (non-salt) form, the most dramatic difference would be in the 3400-3200 cm⁻¹ region. The free primary amine would show two distinct, sharp N-H stretching peaks, whereas the hydrochloride salt displays the very broad and shifted -NH₃⁺ absorption bands noted in the table.[7] This comparison is a powerful tool for confirming successful salt formation.
Chapter 3: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the compound's structure. Electrospray Ionization (ESI) is the method of choice for this polar, pre-charged molecule, typically analyzed in positive ion mode.
Authoritative Grounding: Predicting Fragmentation
The expected protonated molecule will be [M+H]⁺, where M is the mass of the free base (C₈H₁₇NO₂: 159.23 g/mol ). Therefore, the primary ion observed should be at m/z 160.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
The fragmentation pattern (MS/MS) provides a roadmap of the molecule's structure. Key fragmentations are predictable based on established principles.[11][12]
Table 4: Predicted ESI-MS and MS/MS Fragments
m/z (Predicted)
Ion
Fragmentation Pathway
160.2
[M+H]⁺
Molecular ion of the free base.
115.1
[M+H - C₂H₅OH]⁺
Loss of ethanol from the ester.
88.1
[M+H - C₅H₁₀]⁺
Cleavage of the propyl group.
74.1
[H₂N=CH-COOEt]⁺
Alpha-cleavage, breaking the bond between the chiral carbon and the propyl chain.
30.1
[CH₂=NH₂]⁺
Alpha-cleavage, characteristic of primary amines.[7]
Visualizing the Analytical Workflow
A comprehensive analysis workflow ensures that all aspects of the compound's identity and purity are assessed efficiently.
Caption: Comprehensive workflow for product characterization.
Chapter 4: HPLC-UV/MS - The Ultimate Purity and Comparison Tool
While standalone spectroscopy confirms the structure, it is often insufficient for detecting and quantifying low-level impurities. High-Performance Liquid Chromatography (HPLC), coupled with UV and MS detectors, is the gold standard for this task.[13][14]
Comparison with Alternatives: Why HPLC is Superior for Purity
Direct spectroscopic methods like NMR or FT-IR may not detect impurities below a 1-5% threshold. HPLC, however, can separate components with very similar structures and detect them at levels below 0.05%.[15] This is critical in pharmaceutical development where even trace impurities must be identified and controlled.[1][16]
A typical method would involve a reversed-phase C18 column with a gradient elution using water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
Hypothetical Comparative Chromatogram
Imagine analyzing two different batches:
Product A (High Purity): Shows a single, sharp peak for Ethyl 2-(aminomethyl)pentanoate at the expected retention time.
Product B (Contains Impurities): Shows the main product peak, but also smaller peaks corresponding to:
Impurity 2 (Side Product): e.g., A dimer formed during synthesis.
Impurity 3 (Degradant): e.g., The hydrolyzed carboxylic acid, 2-(aminomethyl)pentanoic acid.
The MS detector would provide the molecular weight for each of these impurity peaks, allowing for their rapid identification.[6][17]
Summary Comparison of Techniques
Table 5: Objective Comparison of Analytical Methodologies
Technique
Primary Purpose
Strengths
Limitations
¹H / ¹³C NMR
Definitive Structure Elucidation
Unambiguous structural information; Can quantify major components.
Low sensitivity for minor impurities (<1%); Requires relatively large sample amount.
FT-IR
Functional Group Identification
Very fast; Non-destructive; Excellent for confirming key bonds (C=O, N-H).
Provides limited structural detail; Not suitable for quantification of complex mixtures.
Mass Spec (MS)
Molecular Weight Determination
Extremely sensitive; Provides exact mass and elemental formula (HRMS); Structural info via fragmentation.
Isomers are often indistinguishable without chromatography; Ionization efficiency can vary.
HPLC-UV/MS
Purity & Impurity Profiling
Excellent separation of components; High sensitivity for trace impurities; Allows for simultaneous quantification (UV) and identification (MS).
Method development can be time-consuming; Requires reference standards for absolute quantification.
Logical Decision Framework for Analysis
Caption: Decision tree for selecting the appropriate analytical technique.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 10-15 mg of Ethyl 2-(aminomethyl)pentanoate hydrochloride into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary.
Acquisition:
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. A longer acquisition time (e.g., 1024 scans) will be necessary due to the low natural abundance of ¹³C.
Protocol 2: FT-IR Analysis (ATR)
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum over a range of 4000-400 cm⁻¹.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: HPLC-MS Method for Purity Analysis
Instrumentation: An HPLC system equipped with a UV detector and coupled to an ESI mass spectrometer.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
0-2 min: 5% B
2-15 min: Ramp linearly from 5% to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 5% B and equilibrate.
Flow Rate: 1.0 mL/min.
Detection:
UV: 210 nm.
MS (ESI Positive): Scan range m/z 50-500.
Sample Preparation: Prepare a solution of the sample in the initial mobile phase (95:5 Water:Acetonitrile) at a concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
References
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, Oxford Academic. [Link]
Gabapentin EP Impurities & USP Related Compounds. SynThink. [Link]
HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Pragolab. [Link]
A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]
Figure S7. ¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]
Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. [Link]
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. protocols.io. [Link]
Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals, Baylor University. [Link]
Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. ResearchGate. [Link]
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Semantic Scholar. [Link]
FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]
Spectroscopy of Amines. Oregon State University. [Link]
Gabapentin Impurities and Related Compound. Veeprho. [Link]
Amino acid analysis. US Pharmacopeia (USP). [Link]
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. Drug Testing and Analysis. [Link]
Spectroscopic and crystallographic characterization of two cathinone derivatives. PMC. [Link]
Spectroscopic characterization and crystal structures of two cathinone derivatives. PMC. [Link]
A review on the analytical method development and validation for the drug substances and drug products. International Journal of Pharmaceutical Sciences and Research. [Link]
A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 2-(aminomethyl)pentanoate hydrochloride by High-Performance Liquid Chromatography
For researchers and drug development professionals, the chemical purity of a synthetic intermediate is not merely a specification—it is the bedrock of reliable, reproducible, and meaningful results. Ethyl 2-(aminomethyl)...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the chemical purity of a synthetic intermediate is not merely a specification—it is the bedrock of reliable, reproducible, and meaningful results. Ethyl 2-(aminomethyl)pentanoate hydrochloride, a key building block in various synthetic pathways, presents a common yet critical analytical challenge due to its polar and ionic nature. Standard analytical protocols often fall short, leading to inaccurate purity assessments that can compromise entire research campaigns.
This guide provides an in-depth, field-proven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound. We will move beyond textbook procedures to explain the causal-driven decisions essential for developing a self-validating analytical system. Our focus is on synthesizing technical accuracy with practical insights to empower you to select and implement the most effective strategy for your laboratory.
The Analytical Challenge: Why Standard Reversed-Phase HPLC Fails
Ethyl 2-(aminomethyl)pentanoate hydrochloride is a primary amine salt. Its high polarity and charge present a significant hurdle for the most common HPLC technique: Reversed-Phase (RP) chromatography.[1][2] In standard RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[3] Highly polar analytes, such as our compound of interest, have a low affinity for the nonpolar stationary phase and are poorly retained, often eluting with the solvent front.[4] This results in a lack of separation from other polar impurities and an inability to accurately quantify the main component.
To overcome this, we must enhance the interaction between the analyte and the stationary phase. The two primary strategies we will explore are Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) and pre-column derivatization.
Ion-Pair Chromatography is a powerful technique that modifies a standard reversed-phase system to retain ionic and highly polar analytes.[5] It involves the addition of an "ion-pairing reagent" to the mobile phase. This reagent is typically a large, ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the charged analyte, which then behaves like a nonpolar molecule and can be effectively retained and separated on a C18 column.[6]
Causality-Driven Method Development for IP-RP-HPLC
Our goal is to develop a method that is not only effective but also robust and reproducible. Here, we detail the experimental choices and the scientific rationale behind them.
1. Selection of the Ion-Pair Reagent:
Choice: Heptafluorobutyric acid (HFBA).
Rationale: For the positively charged amine, we need an anionic ion-pairing reagent. Alkyl sulfonates are common, but perfluorinated carboxylic acids like HFBA offer distinct advantages.[6] HFBA is a strong acid, ensuring it remains ionized across a wide pH range. Its fluorinated chain provides excellent hydrophobicity for retention, and it is volatile, making it compatible with mass spectrometry (MS) if further characterization is needed. Trifluoroacetic acid (TFA) is another option, but HFBA's longer chain generally provides better retention for polar amines.[6]
2. Mobile Phase Composition:
Choice: A gradient of Acetonitrile and Water, both containing 0.1% HFBA.
Rationale: Acetonitrile is a common organic modifier in RP-HPLC. A gradient elution (where the concentration of acetonitrile is increased over time) is chosen to ensure that both early-eluting polar impurities and later-eluting nonpolar impurities are effectively separated and eluted as sharp peaks. Maintaining the ion-pair reagent in both the aqueous and organic phases is critical for consistent and reproducible ion-pairing throughout the analytical run.
3. Column Selection:
Choice: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Rationale: A C18 column is the standard for reversed-phase and ion-pair chromatography.[6] High-purity silica minimizes unwanted interactions with the basic amine group, while end-capping (covering residual silanol groups) further reduces peak tailing. A smaller particle size (3.5 µm) provides higher efficiency and better resolution compared to larger particles.
4. Detection:
Challenge: The target molecule lacks a strong chromophore, leading to poor sensitivity with UV detection.
Solution: Pre-column derivatization with o-Phthalaldehyde (OPA).[7][8] OPA reacts specifically with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative. This drastically increases detection sensitivity and specificity.
Rationale: Derivatization transforms the analytical challenge into an advantage. By tagging the primary amine, we can use a fluorescence detector, which is significantly more sensitive and selective than UV detection for this class of compounds. This allows for the accurate quantitation of trace-level impurities.
Experimental Workflow for Purity Assessment
The following diagram outlines the complete workflow for the purity assessment of Ethyl 2-(aminomethyl)pentanoate hydrochloride using IP-RP-HPLC with pre-column derivatization.
Caption: Workflow for IP-RP-HPLC analysis with pre-column derivatization.
Detailed Protocol: IP-RP-HPLC with OPA Derivatization
Objective: To quantify the purity of Ethyl 2-(aminomethyl)pentanoate hydrochloride and its related impurities.
1. Reagents and Materials:
Ethyl 2-(aminomethyl)pentanoate hydrochloride (Sample and Reference Standard)
Acetonitrile (ACN), HPLC Grade
Water, HPLC Grade
Heptafluorobutyric acid (HFBA)
o-Phthalaldehyde (OPA)
N-acetyl-L-cysteine (NAC)
Boric Acid
Sodium Hydroxide
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm)
2. Solution Preparation:
Mobile Phase A: 0.1% (v/v) HFBA in Water.
Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile.
Diluent: 50:50 (v/v) Acetonitrile:Water.
OPA/NAC Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 4.75 mL of 0.4 M Borate Buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine solution (40 mg/mL in water). This reagent is light-sensitive and should be prepared fresh daily.
Standard Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dissolve with diluent.
Sample Solution (approx. 1 mg/mL): Prepare in the same manner as the Standard Solution.
3. Derivatization Procedure:
In an HPLC vial, add 50 µL of the Standard or Sample Solution.
Add 200 µL of the OPA/NAC Reagent.
Mix well and allow to react for exactly 2 minutes at room temperature before injection.
4. Chromatographic Conditions:
HPLC System: System with a gradient pump, autosampler, and fluorescence detector.
Before sample analysis, perform five replicate injections of the derivatized standard solution.
The system is deemed suitable if it meets the criteria established by guidelines from the USP and ICH.[9][10][11]
Precision: The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0% (typically ≤ 0.73% for modern HPLCs).[9][12]
Peak Tailing (Tailing Factor): Should be ≤ 2.0.[9]
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
Comparison with Alternative Analytical Methods
While the proposed IP-RP-HPLC method is robust, a comprehensive assessment requires comparing it with other available techniques. The choice of method often depends on the specific analytical goal (e.g., routine QC vs. structural elucidation) and available instrumentation.
Method Selection Logic
The following diagram illustrates the logical process for selecting an appropriate analytical technique based on the properties of Ethyl 2-(aminomethyl)pentanoate hydrochloride.
Caption: Logical decision tree for selecting an analytical method.
Comparative Data Summary
The table below provides a semi-quantitative comparison of the primary HPLC method with viable alternatives for the purity assessment of Ethyl 2-(aminomethyl)pentanoate hydrochloride.
Analytical Method
Principle
Information Provided
Advantages
Limitations
IP-RP-HPLC with Derivatization (Proposed)
Forms a neutral ion pair for retention and adds a fluorescent tag for detection.[8]
Quantitative purity and profile of all UV-active/fluorescent impurities.
High sensitivity and specificity; excellent resolution for complex mixtures.
Requires ion-pairing reagents which can be harsh on columns; derivatization adds a step.[1]
Partitioning of the polar analyte between a polar stationary phase and a semi-aqueous mobile phase.[13]
Quantitative purity and profile of polar impurities.
Excellent retention for very polar compounds without ion-pairing or derivatization.
Can have longer equilibration times; sensitive to water content in the mobile phase.
Gas Chromatography (GC) with Derivatization
Separation of volatile compounds in a gaseous mobile phase.[14]
Detection of volatile impurities and, after derivatization, the main component.
Superior for analyzing residual solvents and volatile by-products.
The compound is a non-volatile salt and must be derivatized; risk of thermal degradation.[7]
Ion Chromatography (IC)
Separation of ions based on their interaction with a charged stationary phase (ion exchanger).
Quantification of the primary amine cation and other ionic impurities.
Direct analysis of ionic species without derivatization; ideal for the analyte's nature.
May not retain or separate non-ionic or weakly basic impurities effectively.
Quantitative ¹H NMR (qNMR)
Nuclei absorb and re-emit electromagnetic radiation, providing structural and quantitative data.[7]
Confirms molecular structure and provides an absolute purity value against a certified standard.
Provides definitive structural confirmation; highly accurate for assay determination.
Lower sensitivity for detecting trace impurities (<0.1%) compared to HPLC.[7]
Titration (Acid-Base or Argentometric)
Neutralization or precipitation reaction to quantify the amine or hydrochloride content.[7]
Overall assay of the amine or salt content.
Simple, cost-effective, and provides a highly accurate assay value.
Non-specific; does not provide any information on organic impurities.[7]
Conclusion
The purity assessment of Ethyl 2-(aminomethyl)pentanoate hydrochloride demands a thoughtful analytical approach that directly addresses its inherent polarity and ionic character. While a standard reversed-phase HPLC method is inadequate, techniques such as Ion-Pair Reversed-Phase HPLC with pre-column derivatization offer a robust, sensitive, and high-resolution solution for comprehensive impurity profiling. This method, when properly validated according to established guidelines, provides a high degree of assurance in the quality of the material.
Alternative methods like HILIC, IC, and qNMR serve as powerful orthogonal techniques. The final choice should be guided by the specific analytical objective, whether it is routine quality control, in-depth impurity identification, or absolute assay determination. By understanding the causality behind each experimental parameter, researchers can develop and implement a self-validating system that ensures data integrity and supports the successful advancement of their research and development goals.
References
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Available at: [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
Letter, W. (2016). Why we do use reversed phase in HPLC?. ResearchGate. Available at: [Link]
Supap, T., et al. (2015). Method development for amine analysis using ion-pair based high performance liquid chromatography (IP-HPLC). ResearchGate. Available at: [Link]
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Available at: [Link]
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available at: [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]
Chiralizer Services. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
Dong, M. W., & Hu, A. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
Slideshare. (n.d.). Analytical method validation as per ich and usp. Available at: [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
A Comparative Performance Guide: Ethyl 2-(aminomethyl)pentanoate Hydrochloride and its Alternatives in Modern Synthesis
Introduction: Beyond the Canonical 20 In the fields of medicinal chemistry and materials science, the strategic use of non-proteinogenic amino acids (NPAAs) has become a cornerstone for innovation.[1][2] These unique bui...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Canonical 20
In the fields of medicinal chemistry and materials science, the strategic use of non-proteinogenic amino acids (NPAAs) has become a cornerstone for innovation.[1][2] These unique building blocks offer a vast chemical space beyond the 20 canonical amino acids, enabling the design of molecules with enhanced therapeutic properties such as improved stability, potency, and bioavailability.[1][3][4] Among the most powerful classes of NPAAs are the β-amino acids. Their defining feature—an additional carbon in the backbone between the carboxyl and amino groups—confers significant advantages, most notably the ability to form unique, stable secondary structures in peptides and a pronounced resistance to enzymatic degradation by peptidases.[5][6]
This guide provides an in-depth comparison of Ethyl 2-(aminomethyl)pentanoate hydrochloride, a versatile β-amino acid ester, against a range of alternative building blocks. We will analyze its performance in key synthetic applications, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal building block for their specific synthetic goals.
Section 1: Profile of Ethyl 2-(aminomethyl)pentanoate Hydrochloride
Ethyl 2-(aminomethyl)pentanoate hydrochloride is a non-canonical amino acid building block characterized by a five-carbon pentanoate chain, an ethyl ester, and a β-amino group. Supplied as a stable hydrochloride salt, it is a readily available and convenient precursor for a variety of synthetic transformations.
The primary rationale for employing this building block lies in the combination of its β-amino acid backbone, which imparts conformational rigidity and proteolytic stability, and its n-propyl side chain at the α-position, which introduces a moderate degree of lipophilicity. This makes it an attractive component for peptidomimetics, therapeutic agents, and the synthesis of complex heterocyclic scaffolds.
Section 2: The Landscape of Alternative Building Blocks
The selection of a building block is a critical decision in any synthetic campaign. The performance of Ethyl 2-(aminomethyl)pentanoate hydrochloride can be best understood by comparing it to several classes of alternatives.
Category A: Canonical α-Amino Acid Esters (e.g., Ethyl Leucinate HCl): These are the natural building blocks of proteins. They are readily incorporated into peptides but often result in molecules with high conformational flexibility and susceptibility to rapid enzymatic cleavage.
Category B: Alternative β-Amino Acid Esters: This category includes isomers like Ethyl 3-aminopentanoate, which places the amino group further down the chain, and cyclic analogues such as Ethyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride. These alternatives offer different conformational constraints and side-chain presentations.
Category C: Other Non-Canonical Amino Acids: This broad class includes D-amino acids, which can dramatically increase peptide stability, and γ-amino acids, which provide even greater flexibility and different folding propensities.
Category D: Orthogonally Protected Building Blocks (e.g., Fmoc/Boc-protected versions): While the hydrochloride salt is convenient for many applications, solid-phase peptide synthesis (SPPS) and other complex syntheses often require N-terminally protected derivatives (e.g., Fmoc or Boc) to ensure selective reaction at the C-terminus.[] These protecting groups are designed for specific deprotection conditions (base for Fmoc, acid for Boc), providing precise control over the synthetic sequence.[]
Section 3: Comparative Performance Analysis
The "performance" of a building block is a multi-faceted metric encompassing its influence on the final molecule's properties and its behavior during synthesis.
Metric 1: Impact on Molecular Conformation and Stability
The most significant advantage of β-amino acids is their profound impact on molecular architecture.
Ethyl 2-(aminomethyl)pentanoate (β-Structure): Peptides incorporating this building block are known to adopt stable, predictable secondary structures such as helices (12- and 14-helices) and turns. This conformational pre-organization can lead to higher binding affinities for biological targets. Crucially, the β-amino acid backbone is resistant to degradation by common peptidases, significantly extending the in-vivo half-life of peptide-based therapeutics.[5]
α-Amino Acid Esters (α-Structure): Peptides composed exclusively of α-amino acids are highly flexible and are readily cleaved by proteases, limiting their therapeutic potential.[2][3]
Performance Verdict: For applications requiring enhanced metabolic stability and defined three-dimensional structure, Ethyl 2-(aminomethyl)pentanoate hydrochloride is demonstrably superior to its α-amino acid counterparts.
Metric 2: Synthetic Utility and Reactivity
A building block's utility is also defined by its ease of use and reliability in chemical reactions.
Handling: As a crystalline hydrochloride salt, the title compound is generally stable, non-volatile, and easy to handle and weigh accurately, which is a significant advantage over potentially oily or hygroscopic free-base amines.
Amide Bond Formation: The primary amine of Ethyl 2-(aminomethyl)pentanoate requires neutralization before coupling. This is typically achieved in-situ using a non-nucleophilic base like diisopropylethylamine (DIPEA). While the steric bulk around the β-amino group is slightly greater than that of an α-amino acid, coupling reactions proceed efficiently with standard peptide coupling reagents such as HBTU, HATU, or EDC/HOBt.
Compatibility with SPPS: For solid-phase synthesis, an Fmoc- or Boc-protected version of the parent amino acid is required. The hydrochloride salt is more suited for solution-phase synthesis or for introduction at the N-terminus of a peptide chain after the main synthesis is complete.
Data Summary: Performance at a Glance
Building Block
Key Feature
Metabolic Stability
Conformational Control
Standard Coupling Yield
Ethyl 2-(aminomethyl)pentanoate HCl
β-Amino Acid
High
High (Induces Turns/Helices)
Good to Excellent
Ethyl Leucinate HCl
α-Amino Acid
Low
Low (Flexible)
Excellent
Fmoc-β-Ala-OH
Protected β-Amino Acid
High
Moderate
Excellent (SPPS)
Ethyl 4-aminobutanoate HCl
γ-Amino Acid
High
Moderate (More Flexible)
Good
Section 4: Experimental Protocols
The following protocols are designed as self-validating systems, with explanations for key procedural choices, reflecting best practices in a research and development setting.
Protocol 1: Solution-Phase Amide Coupling
This protocol details a standard procedure for coupling Ethyl 2-(aminomethyl)pentanoate hydrochloride to an N-protected α-amino acid, a common step in the synthesis of peptidomimetics.
Workflow Diagram: Solution-Phase Amide Coupling
Caption: Step-by-step workflow for a standard solution-phase peptide coupling reaction.
Methodology:
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-phenylalanine (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous dimethylformamide (DMF).
Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester in the presence of HOBt, which also helps to minimize racemization. DMF is an excellent polar aprotic solvent for these reactions.
Activation: Add diisopropylethylamine (DIPEA, 1.1 eq) to the solution and stir for 5 minutes at room temperature.
Causality: DIPEA is a non-nucleophilic base required to activate the HBTU reagent.
Amine Addition: In a separate flask, dissolve Ethyl 2-(aminomethyl)pentanoate hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution to the activated carboxylic acid mixture, followed by an additional 1.2 eq of DIPEA.
Causality: The first equivalent of DIPEA neutralizes the hydrochloride salt to liberate the free amine. The slight excess ensures the reaction medium remains basic, which is optimal for the coupling reaction.
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers.
Purification: Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Causality: The aqueous washes remove residual DMF, HOBt, and other water-soluble byproducts. The NaHCO₃ wash specifically removes any unreacted carboxylic acid.
Protocol 2: Synthesis of a Dihydropyrimidinone (Biginelli-type Reaction)
This protocol demonstrates the utility of the building block in heterocyclic synthesis, where the primary amine can act as a key nucleophile.
Caption: The three core components required for a Biginelli-type multicomponent reaction.
Methodology:
Reaction Setup: To a solution of benzaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add Ethyl 2-(aminomethyl)pentanoate hydrochloride (1.1 eq) and ytterbium(III) triflate (Yb(OTf)₃, 0.1 eq) as a Lewis acid catalyst.
Causality: The Biginelli reaction is a one-pot, three-component condensation. The Lewis acid catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack and promoting the subsequent cyclization and dehydration steps.
Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization if necessary.
Conclusion
Ethyl 2-(aminomethyl)pentanoate hydrochloride stands out as a valuable and versatile building block in modern organic synthesis. Its primary advantage over canonical α-amino acids is the introduction of a β-amino acid backbone, which imparts significant proteolytic resistance and conformational stability—two highly desirable features in the development of peptide-based therapeutics.[2][5] While its use in SPPS necessitates a protected form, its stability and ease of handling as a hydrochloride salt make it an excellent choice for solution-phase synthesis and as a scaffold for heterocyclic chemistry.
The choice between this building block and its alternatives ultimately depends on the specific goals of the synthesis. For applications where metabolic stability and structural pre-organization are paramount, Ethyl 2-(aminomethyl)pentanoate hydrochloride offers a clear and demonstrable performance advantage. For researchers aiming to move beyond the limitations of natural peptides, it represents a powerful tool for engineering next-generation molecules with superior drug-like properties.
References
BLDpharm. (n.d.). 1697562-67-6|Ethyl 2-(aminomethyl)-4,4-dimethylpentanoate. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zNoqtAHYDFlYHuOKsXELgi_lr93LilYS1VFo3MZYOB1fVsXcIzIQGPkSJs-Uege0hlhh5RwuXZekFn8JEo--P5YDGkQVrR7VDqaWJEVGqW59MXQfSm77Zr9BaOTsQOavS_Sjojz4KvfKExu_]
BenchChem. (2025). A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFowVKwBnDK1jXFKYqubcUOA5vEwnCOi6ktxaY13tnTCIbVRn8s4HpJmKF7HinjquDVcZeyH3DNWvjxJ8RX269_MrRbqQH7eh53HOMSYeCe6TpuSICfPVqUJdnYTRE1Yx-u63yIu9XL1j65hVyWLfl5P3uBuDM1c54vuyw6peSnmphpkIkLUC7S1Aax5aj6oveamENysRhkMAWnIqRv]
PubChem. (n.d.). Ethyl 2-amino-3-methylpentanoate hydrochloride. Retrieved from PubChem database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4oHM4AV02sPjJP-ekyp66DqdsMCDqXTNB-XPETTf9M8lDEAHgCWsjGUTQKX8E8JJA_1FOllKLx59-ctOgj2cYor_a4Z6txmUb4h7VKXAlSTX3hcitUUVH03bdJrbwITPVnBirw1JIovckDAM=]
Sigma-Aldrich. (n.d.). Ethyl 2-(aminomethyl)pentanoate AldrichCPR. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOwORbjQcyG2WDo_t-lSqpVOpEspyhojnFluin9m9ZQaHb1lkhlr44nE3onphAwg7v1vy4HLoGJhp1gjRRy98AeLRZP3S-Cz3Wr431B_pVSEw3QXmlLGQTwyOaEO_RMcVsTg_2hOkQe84fUipyxqk0f5MM9M=]
Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry, 6(10), 955-970. [https://pubmed.ncbi.nlm.nih.gov/10519907/]
BenchChem. (2025). Discovery of non-proteinogenic amino acids. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLvWQOGlLiqsMbeqGnYdPQAbSqHfHapL6MY14Q6Un-FEUHUVYG7r7RafPDiYGbmEQ6amAkoTU6BX3EAU6rsDU9RlJRju6qnuYg4WBdOsnQlsSnZv3ZQ2XPy63HQkR1aaHpGoqsWp2mfrJvwnIiKArIgVF2cPsQNafO2RY1e1ouMitntOJ7lw==]
BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved from BOC Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ8Qf5E-f-j8B-IF6ULoA1ErZ1YIFLiShFVC3eORTovZtN0zKcGER1Ya-8RJK-f7hOkNQFDHN5dhqos8NZ0H4yw6XFM-LxbMlIpC_lxi2HbAH4dTN9Z5B2gCYW0oJii93CqelqlTnOGlFHFiZ9XS_otCOVoyLf1jm8bT4eyZ7B6WsV1c53sxO1JPiL3Bof35F5stiO-ne_kLs6HPKq]
Vinod, A. U., & V. S., J. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Journal of Pharmaceutical Sciences, 8(1), 5. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8818459/]
Singh, Y., Meher, R., & Chari, R. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry, 25. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10754807/]
"Ethyl 2-(aminomethyl)pentanoate hydrochloride" in comparative drug design studies
This guide provides an in-depth comparative analysis of Ethyl 2-(aminomethyl)pentanoate hydrochloride , a critical -amino acid derivative used in peptidomimetic drug design and neuropharmacological research. [1] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of Ethyl 2-(aminomethyl)pentanoate hydrochloride , a critical
-amino acid derivative used in peptidomimetic drug design and neuropharmacological research.
[1]
Executive Summary & Molecule Profile
Ethyl 2-(aminomethyl)pentanoate hydrochloride is the ethyl ester prodrug of 2-(aminomethyl)pentanoic acid (also known as 2-propyl-
-alanine). Unlike the widely known -amino acid analogs (Gabapentin, Pregabalin), this molecule represents a -amino acid scaffold .
In drug design, it serves two primary roles:
Peptidomimetic Building Block: As a
-amino acid, it introduces specific folding properties (helices/turns) into peptides and confers resistance to proteolytic degradation.
Neuroactive Pharmacophore: The free acid form is a structural analog of GABA and Valproic Acid, reported to modulate the NMDA receptor glycine site and exhibit neuroprotective properties, distinct from the
calcium channel binding typical of gabapentinoids.
Feature
Ethyl 2-(aminomethyl)pentanoate HCl
Gabapentin
Pregabalin
Class
-Amino Acid Ester
-Amino Acid
-Amino Acid
Backbone
Pentanoic Acid (Propyl side chain)
Cyclohexaneacetic Acid
Hexanoic Acid (Isobutyl side chain)
Chirality
Yes (C2 position)
Achiral
Yes (S-isomer active)
Primary Target
NMDA Glycine Site (Reported) / Peptidomimetic
Subunit (VDCC)
Subunit (VDCC)
Lipophilicity
High (Ester form, LogP ~1.5-2.0)
Low (Zwitterion, LogP -1.1)
Low (Zwitterion, LogP -1.35)
Comparative Mechanism & SAR Analysis
2.1. Structural Distinction: vs. Amino Acids
The core differentiation lies in the carbon spacing between the amine and carboxylate groups.
Gabapentin/Pregabalin (
): Three carbons separate the functional groups (). This flexibility mimics the neurotransmitter GABA.
Ethyl 2-(aminomethyl)pentanoate (
): Two carbons separate the groups (). The "aminomethyl" group is attached to the -carbon (C2) of the pentanoate chain. This creates a rigid "V" shape, restricting conformational freedom and enhancing binding specificity for sites like the NMDA glycine co-agonist site.
2.2. The Ester Advantage (Prodrug Strategy)
The ethyl ester modification significantly alters the pharmacokinetics compared to the free acid.
Permeability: The free acid is zwitterionic at physiological pH, limiting passive diffusion across the Blood-Brain Barrier (BBB). The ethyl ester masks the carboxylate, removing the negative charge and increasing lipophilicity.
Metabolism: Once inside the CNS or target tissue, intracellular esterases hydrolyze the ethyl group, releasing the active 2-(aminomethyl)pentanoic acid.
2.3. Diagram: Mechanism of Action & Structural Logic
Caption: Pathway illustrating the prodrug activation of the ethyl ester and its divergent targets compared to standard gabapentinoids.
Experimental Protocols
3.1. Synthesis of the Active Acid (Hydrolysis Protocol)
For researchers requiring the free acid for binding assays, the ethyl ester must be hydrolyzed carefully to prevent racemization of the C2 chiral center.
Reagents:
Ethyl 2-(aminomethyl)pentanoate HCl (1.0 eq)
Lithium Hydroxide (LiOH·H2O) (2.5 eq)
Solvent: THF/Water (3:1 v/v)
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g of Ethyl 2-(aminomethyl)pentanoate HCl in 15 mL of THF/Water mixture. Cool to 0°C in an ice bath.
Base Addition: Slowly add LiOH·H2O (2.5 eq) in portions. The solution should remain clear.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) for disappearance of the ester spot.
Workup: Acidify carefully with 1M HCl to pH ~6.0 (isoelectric point).
Isolation: Concentrate under reduced pressure to remove THF. The product can be isolated via ion-exchange chromatography (Dowex 50W) to remove Lithium salts.
Validation: Confirm structure via 1H-NMR (Look for loss of ethyl triplet/quartet at ~1.2/4.1 ppm).
Substrate Preparation: Synthesize a tripeptide model: Ac-Phe-X -Ala-NH2, where X is either L-Alanine (control) or 2-(aminomethyl)pentanoic acid (test).
Enzyme Incubation: Incubate both peptides (100 µM) with Chymotrypsin or Pronase E in Tris-HCl buffer (pH 7.4) at 37°C.
Sampling: Aliquot samples at t=0, 30, 60, 120, and 240 minutes. Quench with 1% TFA/Acetonitrile.
Analysis: Analyze via HPLC-UV (214 nm).
Result Expectation: The peptide containing the
-amino acid (Topic) should show >90% intact material at 240 min, whereas the -amino acid control will show rapid degradation (<10% intact).
Technical Specifications & Handling
Property
Specification
CAS Number
1803566-51-9 (HCl Salt)
Molecular Formula
Molecular Weight
195.69 g/mol
Solubility
Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.
Storage
-20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).
Handling Precaution
Irritant. Wear nitrile gloves. Avoid inhalation of dust.
Synthesis Workflow & Chiral Resolution
The biological activity (NMDA modulation) is often stereospecific, typically favoring the (R)-enantiomer .
Caption: Synthesis pathways highlighting the Chiral Pool approach for enantiopurity.
A Strategic Guide to Bioisosteric Replacement for Ethyl 2-(aminomethyl)pentanoate Hydrochloride
This guide provides a comprehensive framework for conducting bioisosteric replacement studies on Ethyl 2-(aminomethyl)pentanoate hydrochloride. As a lead compound with limited available biological data[1], it presents a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for conducting bioisosteric replacement studies on Ethyl 2-(aminomethyl)pentanoate hydrochloride. As a lead compound with limited available biological data[1], it presents a unique opportunity to explore chemical space through rational drug design. We will dissect the parent molecule, propose high-probability bioisosteric modifications, and outline a robust experimental workflow for their synthesis and evaluation. The core objective is to systematically enhance pharmacokinetic and pharmacodynamic properties by targeting the molecule's primary amine and ethyl ester functionalities.
Introduction: The Principle of Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of molecular fragments with others that possess similar physicochemical properties.[2] This strategy is employed to refine a lead compound's profile by improving efficacy, optimizing absorption, distribution, metabolism, and excretion (ADME) properties, and mitigating toxicity.[3][4] By making strategic substitutions, we can enhance a drug's interaction with its biological target, improve metabolic stability, and ultimately develop safer, more effective therapeutic agents.[2]
Ethyl 2-(aminomethyl)pentanoate hydrochloride serves as our lead scaffold. Its structure contains two key functional groups ripe for modification: a primary amine, which is protonated at physiological pH, and an ethyl ester, which is susceptible to in vivo hydrolysis by esterases. This guide will explore validated bioisosteric replacements for these groups to create a focused library of analogs for comparative analysis.
Analysis of the Lead Compound & Strategic Replacements
The structure of Ethyl 2-(aminomethyl)pentanoate hydrochloride (Compound 1) features a chiral center and functional groups that dictate its polarity, charge state, and metabolic fate. Our strategy involves systematically replacing the ester and amine moieties to probe their roles in biological activity and to address potential liabilities.
Caption: A streamlined workflow for analog validation.
General Synthesis Protocols
The following are generalized, step-by-step protocols for the synthesis of the proposed analogs, starting from a common intermediate derived from the parent compound.
Protocol 1: Synthesis of Amide Analog (2)
Hydrolysis: Saponify Ethyl 2-(aminomethyl)pentanoate hydrochloride (1) using aqueous lithium hydroxide (LiOH) in a methanol/water solvent system to yield the corresponding carboxylic acid.
Amide Coupling: Activate the resulting carboxylic acid using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Ammonolysis: Add ammonium chloride to the activated acid to form the primary amide.
Purification: Purify the final product using reverse-phase HPLC. Confirm identity and purity via LC-MS and ¹H NMR.
Protocol 2: Synthesis of 1,2,4-Oxadiazole Analog (3)
Intermediate Formation: Start with the carboxylic acid intermediate from Protocol 1, Step 1.
Amide Formation: Couple the acid with hydroxylamine hydrochloride to form the corresponding N-hydroxycarboxamide.
Cyclization: React the N-hydroxycarboxamide with triethyl orthoformate under acidic conditions (e.g., p-toluenesulfonic acid) to facilitate cyclization to the 1,2,4-oxadiazole ring.
Purification: Purify the final product by flash column chromatography. Confirm identity and purity via LC-MS and ¹H NMR.
In Vitro Assay Cascade
A tiered approach to in vitro testing will efficiently characterize the synthesized analogs.
Assay 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To quantify the metabolic stability of the parent ester (1) and compare it to the ester-replacement analogs (2, 3, 4).
Methodology:
Incubate the test compound (1 µM final concentration) with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4).
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
Quench the reaction at various time points (0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Assay 2: Aqueous Solubility Determination
Objective: To measure the thermodynamic solubility of all compounds.
Methodology:
Prepare a stock solution of each compound in DMSO.
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration exceeding the expected solubility.
Shake the samples at room temperature for 24 hours to reach equilibrium.
Filter the samples through a 0.45 µm filter to remove undissolved precipitate.
Quantify the concentration of the dissolved compound in the filtrate by LC-MS or UV spectroscopy against a standard curve.
Comparative Data Analysis
The data generated from the experimental workflow should be compiled into a clear, comparative format to facilitate analysis. The following table presents the key parameters for comparison, including predicted properties and placeholders for experimental results.
Compound ID
Modification
Predicted cLogP
Predicted pKa (Base)
Experimental Solubility (µM)
Metabolic Half-Life (t½, min)
Target Affinity (IC₅₀, nM)
1 (Parent)
Ethyl Ester, Amine
2.1
9.5
TBD
TBD
TBD
2
Amide
1.3
9.5
TBD
TBD
TBD
3
1,2,4-Oxadiazole
2.4
9.5
TBD
TBD
TBD
4
Tetrazole
1.8
9.5
TBD
TBD
TBD
5
Hydroxyl
1.5
N/A
TBD
TBD
TBD
6
Methyl
2.6
N/A
TBD
TBD
TBD
TBD: To Be Determined
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the bioisosteric modification of Ethyl 2-(aminomethyl)pentanoate hydrochloride. By rationally designing and synthesizing a focused library of analogs, we can directly compare their performance in key in vitro assays. The causality behind each experimental choice is grounded in established medicinal chemistry principles, aiming to improve metabolic stability and probe the SAR of the core scaffold. [2][5][6]The resulting data will provide a clear path forward for optimizing this chemical series, potentially leading to the development of a clinical candidate with a superior therapeutic profile. Successful analogs from this initial study would be prioritized for further in vivo pharmacokinetic and efficacy studies.
References
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Patsnap. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]
PubChem. (n.d.). Ethyl 2-(aminomethyl)pentanoate hydrochloride. National Center for Biotechnology Information. [Link]
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. This is a foundational review, a more modern and accessible link is provided by reference.[5]
Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. [Link]
PubChem. (n.d.). Ethyl 2-amino-3-methylpentanoate hydrochloride. National Center for Biotechnology Information. [Link]
Mihai, G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]